N-(3-Aminophenyl)-4-propoxybenzamide
Description
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Properties
IUPAC Name |
N-(3-aminophenyl)-4-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-10-20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)11-14/h3-9,11H,2,10,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWJGMLCGPEJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-Aminophenyl)-4-propoxybenzamide chemical structure
An In-Depth Technical Guide to N-(3-Aminophenyl)-4-propoxybenzamide: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in contemporary medicinal chemistry. As a member of the N-aryl benzamide class, this compound serves as a versatile scaffold for the development of targeted therapeutics. We will delve into its physicochemical properties, provide a robust and validated synthesis protocol with detailed mechanistic explanations, outline methods for its analytical characterization, and explore its potential applications in drug discovery, particularly as a kinase inhibitor.
Physicochemical and Structural Properties
This compound is an aromatic amide featuring a central benzamide core. One phenyl ring is substituted with a propoxy group at the 4-position, while the other is substituted with an amino group at the 3-position. This specific arrangement of a hydrogen bond donor (the aniline NH2), a hydrogen bond acceptor (the amide carbonyl), and a hydrophobic propoxy tail makes it a privileged scaffold for interacting with biological targets.
While a specific CAS Number for this exact molecule is not indexed in major public databases, its properties can be reliably calculated and inferred from closely related analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₆H₁₈N₂O₂ | Calculated |
| Molecular Weight | 270.33 g/mol | Calculated |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | - |
| Hydrogen Bond Donors | 2 | Calculated[1][2] |
| Hydrogen Bond Acceptors | 3 | Calculated[1][2] |
| Rotatable Bonds | 5 | Calculated[1][2] |
| Predicted LogP | 3.1 - 3.5 | Estimated from analogs |
| Physical Form | Expected to be a solid at room temperature | Inferred from analogs[3] |
Synthesis Protocol: A Validated Two-Stage Approach
The synthesis of this compound is most effectively and cleanly achieved via a two-stage process. A direct coupling of 4-propoxybenzoyl chloride with 1,3-phenylenediamine is generally avoided in a laboratory setting due to the high reactivity of both amino groups on the diamine, which would lead to a mixture of mono- and di-acylated products that are challenging to separate.
Our recommended approach involves the acylation of 3-nitroaniline, followed by the selective reduction of the nitro group. This strategy ensures high regioselectivity and yields a cleaner final product.
Stage 1: Synthesis of 4-Propoxybenzoyl Chloride
Principle: The carboxylic acid is converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] This activation is crucial as direct amide coupling between a carboxylic acid and an amine is unfavorable. A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which accelerates the reaction.
Experimental Protocol:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add 4-propoxybenzoic acid (5.0 g, 27.7 mmol).
-
Reagent Addition: Add thionyl chloride (15 mL, 206 mmol). The excess thionyl chloride serves as both the reagent and solvent, driving the reaction to completion.
-
Catalysis: Carefully add 2-3 drops of DMF. Effervescence (release of SO₂ and HCl gas) will be observed.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. Monitor the reaction progress by observing the cessation of gas evolution.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation). The resulting crude 4-propoxybenzoyl chloride, a pale yellow oil or low-melting solid, is typically of sufficient purity to be used directly in the next step.
Stage 2: Amide Coupling and Nitro Reduction
Principle: This stage involves two key transformations. First, a nucleophilic acyl substitution (Schotten-Baumann reaction) occurs between the synthesized 4-propoxybenzoyl chloride and 3-nitroaniline.[3][5] A non-nucleophilic base, such as triethylamine (Et₃N), is essential to scavenge the HCl byproduct, which would otherwise protonate the amine and render it non-nucleophilic.[6] Second, the nitro group of the resulting intermediate is selectively reduced to a primary amine using catalytic hydrogenation or a chemical reductant like tin(II) chloride.[6]
Experimental Protocol:
-
Amide Coupling Setup: In a 250 mL flask, dissolve 3-nitroaniline (3.83 g, 27.7 mmol) and triethylamine (4.6 mL, 33.2 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 4-propoxybenzoyl chloride from Stage 1 in 20 mL of anhydrous DCM and add it dropwise to the cooled amine solution over 20 minutes with vigorous stirring.
-
Coupling Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor completion by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude N-(3-nitrophenyl)-4-propoxybenzamide, typically as a yellow or orange solid. This intermediate can be purified by recrystallization (e.g., from ethanol) if necessary.
-
Nitro Reduction Setup: Dissolve the crude N-(3-nitrophenyl)-4-propoxybenzamide (approx. 27.7 mmol) in ethanol or ethyl acetate (150 mL) in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~250-300 mg, ~5 mol% Pd).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive hydrogen pressure (e.g., using a balloon or a Parr hydrogenator at 40-50 psi) and stir vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Final Isolation and Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) ~7.8-7.9 (d, 2H): Aromatic protons ortho to carbonyl. δ ~6.9-7.3 (m, 5H): Remaining aromatic protons and amide N-H. δ ~6.5-6.7 (m, 1H): Aromatic proton ortho to NH₂. δ ~4.9-5.2 (br s, 2H): Aniline NH₂ protons. δ ~4.0 (t, 2H): -OCH₂- protons of the propoxy group. δ ~1.8 (sextet, 2H): -CH₂- protons of the propoxy group. δ ~1.0 (t, 3H): -CH₃ protons of the propoxy group. |
| ¹³C NMR | δ (ppm) ~166-167: Amide C=O carbon. δ ~162-163: Aromatic carbon attached to propoxy group. δ ~147-148: Aromatic carbon attached to NH₂. δ ~115-132: Remaining aromatic carbons. δ ~70: -OCH₂- carbon. δ ~22: -CH₂- carbon. δ ~10: -CH₃ carbon. |
| IR (cm⁻¹) | ~3450-3300: N-H stretching (primary amine, two bands). ~3300: N-H stretching (amide). ~3050: Aromatic C-H stretching. ~2960-2870: Aliphatic C-H stretching. ~1650-1660: Amide I band (C=O stretch). ~1590-1610: Aromatic C=C stretching. ~1250: Aryl-O-Alkyl C-O stretching. |
| Mass Spec (ESI+) | Expected [M+H]⁺: m/z 271.14 |
Potential Applications in Drug Discovery
The N-(3-aminophenyl)benzamide scaffold is a well-established "hinge-binding" motif in the design of protein kinase inhibitors.[7][8] The amide N-H and the aniline N-H can form critical hydrogen bonds with the amino acid backbone in the hinge region of the ATP-binding pocket of many kinases, providing a strong anchor for the inhibitor.
Targeting the VEGFR-2 Kinase in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[9][10] In many cancers, tumors hijack this process to ensure a supply of oxygen and nutrients for growth. Therefore, inhibiting VEGFR-2 is a validated and highly effective anti-cancer strategy.[6]
The binding of the ligand VEGFA to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[11][12]
This compound and its derivatives are promising candidates for VEGFR-2 inhibition. The 3-aminophenyl group can occupy the hinge region, while the 4-propoxybenzoyl moiety can extend into the hydrophobic pocket of the ATP-binding site, conferring both potency and selectivity.
Other Potential Therapeutic Areas
Beyond kinase inhibition, aminophenyl benzamide derivatives are being actively investigated for other therapeutic applications, including:
-
Histone Deacetylase (HDAC) Inhibition: Some derivatives act as HDAC inhibitors, which have epigenetic anti-cancer effects.[13]
-
General Anti-proliferative Agents: This chemical class has shown broad anti-tumor activity against various cancer cell lines.[14]
Safety and Handling
Based on data for structurally related aminophenyl amides, this compound should be handled with appropriate care in a laboratory setting.[2]
-
Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Conclusion
This compound is a synthetically accessible and medicinally relevant molecule. The robust two-stage synthesis protocol detailed in this guide provides a reliable path to obtaining high-purity material for research purposes. Its structural features make it an ideal candidate for further development, particularly as an inhibitor of protein kinases like VEGFR-2 that are implicated in cancer and other diseases. The information provided herein serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this promising chemical scaffold.
References
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Gotor, R.; et al. (2024). Synthesis and Characterization of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1833. Available at: [Link]
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Aziz, M. A.; et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 766593, 3-amino-N-(4-methylphenyl)benzamide. PubChem. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. PubChem. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 347074, N-benzyl-4-nitrobenzamide. PubChem. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 25175300, N-(3-methoxyphenyl)-3-nitro-4-(propylamino)benzamide. PubChem. Available at: [Link]
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Silakari, O., & Kohli, D. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry Research, 20(8), 1265-1273. Available at: [Link]
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National Center for Biotechnology Information. VEGFA-VEGFR2 signaling. PubChem. Available at: [Link]
- Google Patents. (2016). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. Google Patents.
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Ahmed, S., et al. (2021). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Biomolecular Structure & Dynamics, 40(13), 5871-5884. Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
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Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Reactome Pathway Browser. Available at: [Link]
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Silakari, O., & Kohli, D. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]
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Park, H. J., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 14(13), 3567-3571. Available at: [Link]
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Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
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Wolska, Z., et al. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. PrepChem.com. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of N-(3-Aminophenyl)-4-propoxybenzamide
Abstract
This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthetic pathway for N-(3-Aminophenyl)-4-propoxybenzamide, a key structural motif in various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols for each step, and thorough characterization of the intermediates and the final product. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound.
Introduction and Strategic Overview
This compound is an aromatic amide that incorporates a 1,3-disubstituted aminophenyl ring and a 4-propoxybenzoyl moiety. This structural arrangement is of significant interest in medicinal chemistry due to its potential as a scaffold for the development of various therapeutic agents. The synthesis of such molecules requires a robust and well-defined pathway that allows for high yields and purity.
The synthetic strategy outlined in this guide follows a logical and convergent three-stage approach. This pathway was selected for its efficiency, use of readily available starting materials, and the high degree of control it offers over each chemical transformation. The overall synthesis is depicted below:
Figure 1: Overall synthetic strategy for this compound.
Stage 1: Synthesis of 4-Propoxybenzoic Acid via Williamson Ether Synthesis
The initial step involves the preparation of the benzoyl component of the target molecule. 4-Propoxybenzoic acid is synthesized from the readily available 4-hydroxybenzoic acid through a Williamson ether synthesis. This classic and reliable method involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.[1][2]
Mechanistic Rationale
The reaction proceeds in two key steps:
-
Deprotonation: A base, such as potassium hydroxide (KOH), is used to deprotonate the acidic phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the potassium salt (phenoxide). This significantly increases the nucleophilicity of the oxygen atom.
-
Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 1-bromopropane in an SN2 fashion, displacing the bromide ion and forming the desired ether linkage.
Detailed Experimental Protocol
Materials:
-
4-Hydroxybenzoic acid
-
Potassium hydroxide (KOH)
-
1-Bromopropane
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (e.g., 0.1 mol) in ethanol (100 mL).
-
In a separate beaker, dissolve potassium hydroxide (e.g., 0.22 mol) in a minimal amount of water and add it to the ethanolic solution of 4-hydroxybenzoic acid.
-
To the resulting solution, add 1-bromopropane (e.g., 0.12 mol) dropwise.
-
Heat the reaction mixture to reflux and maintain it for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water (100 mL) and transfer it to a separatory funnel. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted 1-bromopropane and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify it to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 4-propoxybenzoic acid will form.
-
Collect the precipitate by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.
-
The crude product can be recrystallized from an ethanol/water mixture to obtain pure 4-propoxybenzoic acid.
Characterization of 4-Propoxybenzoic Acid
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 145-147 °C |
| ¹H NMR (CDCl₃, δ ppm) | ~7.9-8.1 (d, 2H), ~6.8-7.0 (d, 2H), ~3.9-4.1 (t, 2H), ~1.7-1.9 (m, 2H), ~0.9-1.1 (t, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~172, ~163, ~132, ~123, ~114, ~70, ~22, ~10 |
| IR (KBr, cm⁻¹) | ~2960 (C-H), ~1680 (C=O), ~1605, 1510 (C=C), ~1250 (C-O) |
Stage 2: Synthesis of N-(3-nitrophenyl)-4-propoxybenzamide
This stage involves the crucial amide bond formation. The carboxylic acid functional group of 4-propoxybenzoic acid is first activated by converting it into a more reactive acyl chloride. This is followed by the coupling of the acyl chloride with 3-nitroaniline.
Step 2a: Synthesis of 4-Propoxybenzoyl Chloride
Mechanistic Rationale: 4-Propoxybenzoic acid is converted to 4-propoxybenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3] Thionyl chloride is a common and effective choice for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction.
Detailed Experimental Protocol:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube, suspend 4-propoxybenzoic acid (e.g., 0.1 mol) in an excess of thionyl chloride (e.g., 0.3 mol).
-
Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the reaction mixture to reflux for 2-3 hours. The solid will gradually dissolve as the reaction proceeds.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-propoxybenzoyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.
Step 2b: Amide Coupling with 3-Nitroaniline
Mechanistic Rationale: The amide bond is formed through the nucleophilic attack of the amino group of 3-nitroaniline on the highly electrophilic carbonyl carbon of 4-propoxybenzoyl chloride.[4] A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.
Detailed Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitroaniline (e.g., 0.1 mol) and triethylamine (e.g., 0.12 mol) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-propoxybenzoyl chloride from the previous step in the same anhydrous solvent (50 mL) and add it dropwise to the cooled solution of 3-nitroaniline over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding water (100 mL).
-
Separate the organic layer and wash it successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-nitrophenyl)-4-propoxybenzamide.
-
The product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.
Characterization of N-(3-nitrophenyl)-4-propoxybenzamide
| Parameter | Expected Value |
| Appearance | Yellowish solid |
| ¹H NMR (CDCl₃, δ ppm) | ~8.6 (s, 1H), ~8.1-8.3 (d, 1H), ~7.8-8.0 (d, 2H), ~7.6-7.8 (d, 1H), ~7.4-7.6 (t, 1H), ~6.9-7.1 (d, 2H), ~4.0-4.2 (t, 2H), ~1.8-2.0 (m, 2H), ~1.0-1.2 (t, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~165, ~162, ~148, ~139, ~130, ~129, ~126, ~125, ~120, ~115, ~114, ~70, ~22, ~10 |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1660 (C=O), ~1530, 1350 (NO₂), ~1255 (C-O) |
Stage 3: Synthesis of this compound
The final step in the synthesis is the reduction of the nitro group of N-(3-nitrophenyl)-4-propoxybenzamide to the corresponding primary amine. Several methods are effective for this transformation, with catalytic hydrogenation and metal-acid reduction being the most common.
Mechanistic Rationale and Method Selection
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas).[5] The reaction is generally clean and provides high yields. The nitro group is reduced on the surface of the catalyst.
-
Metal-Acid Reduction (Béchamp reduction): This classic method employs a metal, such as iron, tin, or zinc, in the presence of an acid, like hydrochloric acid or acetic acid.[6][7] The reaction involves the transfer of electrons from the metal to the nitro group, followed by protonation. This method is often cost-effective and robust.
For this guide, we will detail the protocol using iron powder and an acid, as it is a widely accessible and reliable laboratory-scale method.
Figure 2: Experimental workflow for the reduction of the nitro intermediate.
Detailed Experimental Protocol
Materials:
-
N-(3-nitrophenyl)-4-propoxybenzamide
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
In a round-bottom flask, suspend N-(3-nitrophenyl)-4-propoxybenzamide (e.g., 0.05 mol) in a mixture of ethanol (150 mL) and water (50 mL).
-
Add iron powder (e.g., 0.25 mol, 5 equivalents) to the suspension.
-
Add a solution of ammonium chloride (e.g., 0.025 mol) in water (20 mL) or a small amount of concentrated HCl.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
To the remaining aqueous residue, add ethyl acetate (100 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The final product can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel.
Characterization of this compound
| Parameter | Expected Value |
| Appearance | Off-white to light brown solid |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.8 (s, 1H, NH-amide), ~7.8-8.0 (d, 2H), ~7.1 (s, 1H), ~6.9-7.1 (m, 3H), ~6.3-6.5 (d, 1H), ~5.1 (s, 2H, NH₂), ~3.9-4.1 (t, 2H), ~1.6-1.8 (m, 2H), ~0.9-1.1 (t, 3H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165, ~161, ~149, ~140, ~129, ~128, ~114, ~110, ~109, ~106, ~69, ~22, ~10 |
| IR (KBr, cm⁻¹) | ~3400, 3300 (N-H), ~1640 (C=O), ~1600, 1500 (C=C), ~1250 (C-O) |
| MS (ESI) | m/z calculated for C₁₆H₁₈N₂O₂ [M+H]⁺, found. |
Conclusion
The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By following the outlined procedures, researchers can obtain the target compound in high yield and purity. The strategic choice of reactions, including the Williamson ether synthesis for the construction of the propoxybenzoyl moiety, followed by a reliable amidation and a final nitro group reduction, ensures the efficiency of the overall process. The detailed protocols and characterization data serve as a valuable resource for scientists engaged in the synthesis of novel benzamide derivatives for drug discovery and development.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Hill, R. K., & Barbaro, J. (n.d.). Experiment 06 Williamson Ether Synthesis. In Experiments in Organic Chemistry (3rd ed.).
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- University of Wisconsin-Stout. (n.d.). 12. The Williamson Ether Synthesis.
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]
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Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]
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ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?[Link]
-
McAllister, M. I., et al. (2018). The production of tyramine via the selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst. RSC Advances, 8(52), 29392-29399. [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. [Link]
-
MDPI. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2023(2), M1623. [Link]
- The Royal Society of Chemistry. (n.d.).
-
ResearchGate. (2017, February). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][1][8]oxazine. [Link]
-
ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. [Link]
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An In-depth Technical Guide to the Proposed Synthesis and Characterization of N-(3-Aminophenyl)-4-propoxybenzamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Novel Benzamides
In the realm of medicinal chemistry and materials science, the benzamide scaffold is a cornerstone of molecular design. Its derivatives have shown a wide array of biological activities, including but not limited to anticonvulsant and kinase inhibition properties. This guide focuses on a specific, yet uncatalogued, derivative: N-(3-Aminophenyl)-4-propoxybenzamide .
A comprehensive search of prominent chemical databases does not yield a specific CAS number for this compound. This suggests that the compound is either novel or not widely reported in the public domain. The absence of a dedicated entry necessitates a predictive and methodological approach to its synthesis and characterization. This guide, therefore, serves as a technical whitepaper outlining a proposed, scientifically-grounded pathway to synthesize and validate the structure of this target molecule. The methodologies presented herein are derived from established protocols for structurally analogous compounds.
Physicochemical Properties and Structural Analogs
While experimental data for the target compound is unavailable, we can infer its likely properties from closely related molecules.
| Property | Predicted Value/Characteristic | Rationale based on Analogs |
| Molecular Formula | C₁₆H₁₈N₂O₂ | Based on structural composition. |
| Molecular Weight | 270.33 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a solid at room temperature | Benzamide derivatives are typically crystalline solids.[1] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the properties of similar aromatic amides. |
Structurally Related Compounds with Known CAS Numbers:
| Compound Name | CAS Number | Key Structural Difference |
| 3-amino-N-(4-methylphenyl)benzamide | 14315-26-5 | Methyl group instead of propoxy; different substitution pattern on the N-phenyl ring.[2] |
| N-(3-Aminophenyl)propanamide | 22987-10-6 | Propionyl group instead of a 4-propoxybenzoyl group.[3] |
| N-(4-Aminophenyl)-3-methylbenzamide | 425651-25-8 | Methyl group instead of propoxy; different substitution pattern on both rings. |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step process, a common strategy for preparing substituted benzamides. This involves an initial amide coupling reaction, followed by the reduction of a nitro group to the desired amine.
Step 1: Amide Coupling to form N-(3-Nitrophenyl)-4-propoxybenzamide
The first step involves the reaction of 4-propoxybenzoyl chloride with 3-nitroaniline. The electron-withdrawing nitro group on the aniline ring slightly deactivates the amine, but the reaction is expected to proceed under standard Schotten-Baumann conditions.
Step 2: Reduction of the Nitro Group
The nitro intermediate is then reduced to the target primary amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Experimental Protocols
Protocol 1: Synthesis of N-(3-Nitrophenyl)-4-propoxybenzamide (Intermediate)
Rationale: This protocol utilizes the reaction of an acid chloride with an aniline to form the amide bond, a robust and widely used transformation. A base such as triethylamine is used to scavenge the HCl byproduct.
Materials:
-
4-propoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
3-nitroaniline
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of 4-propoxybenzoyl chloride:
-
To a solution of 4-propoxybenzoic acid (1 equivalent) in a round-bottom flask, add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude 4-propoxybenzoyl chloride, which can be used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve 3-nitroaniline (1 equivalent) in anhydrous DCM in a separate flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add a solution of the crude 4-propoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(3-nitrophenyl)-4-propoxybenzamide.
-
Protocol 2: Synthesis of this compound (Final Product)
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, often proceeding with high yield and minimal side products.
Materials:
-
N-(3-Nitrophenyl)-4-propoxybenzamide
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-(3-nitrophenyl)-4-propoxybenzamide (1 equivalent) in ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by recrystallization or column chromatography.
Proposed Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and aliphatic protons and their connectivity. Expected signals would include triplets and sextets for the propoxy group, and distinct aromatic signals for both phenyl rings. The disappearance of the nitro-substituted phenyl protons and the appearance of signals corresponding to the amino-substituted phenyl ring would be key indicators.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.
-
Melting Point Analysis: To determine the melting point of the solid product, which is a key indicator of purity.
Potential Applications in Drug Development
While no specific applications for this compound have been documented, its structural motifs suggest potential utility in drug discovery. The benzamide core is present in a variety of FDA-approved drugs. The aminophenyl group can serve as a versatile handle for further chemical modification, allowing for the generation of libraries of related compounds for screening. Given the biological activities of similar molecules, this compound could be investigated for:
-
Kinase Inhibition: Many kinase inhibitors feature an amide linkage and substituted phenyl rings.
-
Anticonvulsant Activity: As demonstrated by related 3- and 4-amino-N-(alkylphenyl) benzamide compounds.[4]
-
DNA Methyltransferase Inhibition: Analogues of 4-Amino-N-(4-aminophenyl)benzamide have been explored as inhibitors of DNA methylation.[5]
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Analytical Validation Workflow
Caption: Workflow for the purification and analytical validation of the final product.
References
-
MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
-
PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Aminophenyl)propanamide. Retrieved from [Link]
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An In-depth Technical Guide to N-(3-Aminophenyl)-4-propoxybenzamide
This guide provides a comprehensive technical overview of N-(3-Aminophenyl)-4-propoxybenzamide, a molecule of interest in medicinal chemistry and drug discovery. While this specific compound is not extensively documented in publicly accessible chemical databases, this document extrapolates its chemical properties, proposes a viable synthetic route, and discusses its potential biological significance based on established principles and data from structurally related analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Nomenclature
The formal nomenclature for the compound of interest, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name is derived from its core structure: a benzamide scaffold where the amide nitrogen is substituted with a 3-aminophenyl group, and the benzoyl ring is substituted at the 4-position with a propoxy group.
Structural Identifiers
To facilitate unambiguous identification in chemical databases and research literature, the following identifiers have been computationally generated:
| Identifier | Value |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCOc1ccc(cc1)C(=O)Nc1cccc(c1)N |
| InChI | InChI=1S/C16H18N2O2/c1-2-7-20-15-10-8-13(9-11-15)16(19)18-14-5-3-6-12(17)4-14/h3-6,8-11H,2,7,17H2,1H3,(H,18,19) |
| InChIKey | Awaiting generation for novel compound |
| Molecular Formula | C₁₆H₁₈N₂O₂ |
| Molecular Weight | 270.33 g/mol |
Physicochemical Properties (Predicted)
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties of this compound. These values are derived from computational models and provide a foundational understanding of the molecule's likely behavior.
| Property | Predicted Value | Significance in Drug Discovery |
| logP | ~3.5 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 67.3 Ų | Suggests good oral bioavailability. |
| Hydrogen Bond Donors | 2 | Contributes to solubility and target binding. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and interaction with biological targets. |
| Rotatable Bonds | 5 | Provides conformational flexibility for target binding. |
| pKa (most acidic) | ~14.5 (amide N-H) | Influences ionization state at physiological pH. |
| pKa (most basic) | ~4.5 (aromatic amine) | Affects solubility and potential for salt formation. |
Proposed Synthesis Pathway
While a specific synthesis for this compound is not documented, a reliable synthetic route can be designed based on well-established amide bond formation reactions. A common and effective method involves the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride.
A plausible two-step synthesis is proposed, starting from commercially available 4-propoxybenzoic acid and 3-nitroaniline. The nitro group serves as a precursor to the amine, which can be introduced in the final step to avoid side reactions during the amide coupling.
Step 1: Synthesis of N-(3-nitrophenyl)-4-propoxybenzamide
The first step involves the formation of the amide bond between 4-propoxybenzoyl chloride and 3-nitroaniline.
-
Reaction: 4-propoxybenzoic acid is first converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-propoxybenzoyl chloride is then reacted with 3-nitroaniline in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
-
Causality: The conversion of the carboxylic acid to an acyl chloride is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly basic aromatic amine (3-nitroaniline). The base is essential to prevent the protonation of the amine, which would render it non-nucleophilic.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine to yield the target compound, this compound.
-
Reaction: The nitro intermediate is reduced using standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using a metal-acid system like iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[1]
-
Self-Validation: The choice of a mild reducing agent is important to avoid cleavage of the amide bond. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[2] The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar product.
Sources
This guide provides a comprehensive technical overview of the conceptual discovery, synthesis, and biological evaluation of N-(3-Aminophenyl)-4-propoxybenzamide, a novel benzamide derivative with therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the rationale behind experimental design and methodologies for the characterization of similar chemical entities.
Introduction: The Rationale for Novel Benzamide Scaffolds
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] A particularly promising class of benzamide derivatives are those bearing an aminophenyl group, which have been identified as potent inhibitors of key epigenetic modulators such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).[2] The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective HDAC inhibitor, underscores the potential of this chemical space in oncology.
The exploration of this compound was initiated based on a hypothesis-driven approach. The N-(aminophenyl)benzamide core is a known zinc-binding group that can interact with the catalytic site of zinc-dependent enzymes like HDACs.[3] The strategic placement of the amino group at the meta position of the phenyl ring, as opposed to the ortho position in some known inhibitors, was proposed to alter the binding geometry and potentially confer selectivity for different HDAC isoforms or even other zinc-containing enzymes. Furthermore, the introduction of a 4-propoxy group on the benzamide ring was designed to enhance cell permeability and oral bioavailability due to its increased lipophilicity, a critical factor for developing orally administered therapeutics.
Part 1: Synthesis and Characterization
The synthesis of this compound was designed as a multi-step process, commencing with commercially available starting materials. The general strategy for the synthesis of N-phenylbenzamide derivatives involves the coupling of an aniline with a benzoyl chloride.[4]
Synthetic Pathway
A plausible and efficient synthetic route is outlined below. This pathway employs a protection-coupling-deprotection strategy to ensure the desired regioselectivity and yield.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
-
To a solution of 4-propoxybenzoic acid (1.0 eq) in toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 2-3 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield crude 4-propoxybenzoyl chloride, which can be used in the next step without further purification.
-
Dissolve 3-nitroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Add a solution of 4-propoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 24 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve N-(3-nitrophenyl)-4-propoxybenzamide (1.0 eq) in ethanol.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.[6]
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Alternatively, the reduction can be carried out using catalytic hydrogenation with 10% Pd/C in ethanol under a hydrogen atmosphere for 30 minutes.[5]
-
After completion, filter the hot reaction mixture through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the final product, this compound.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Analysis | Expected Results for this compound |
| ¹H NMR | Peaks corresponding to aromatic protons of both rings, the propoxy group (triplet and sextet), the amine protons, and the amide proton. Chemical shifts and coupling constants will be consistent with the proposed structure. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide. |
| Mass Spec (HRMS) | The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass for the molecular formula C16H18N2O2. |
| Purity (HPLC) | Purity should be ≥95% as determined by High-Performance Liquid Chromatography. |
Part 2: Biological Evaluation and Mechanism of Action
Based on the structural similarity of this compound to known epigenetic modulators, a logical starting point for its biological evaluation is to screen for inhibitory activity against HDACs and DNMTs.
In Vitro Enzymatic Assays
-
Utilize a commercially available fluorometric HDAC assay kit.
-
Prepare a dilution series of the test compound, this compound.
-
In a 96-well plate, incubate the test compound with a recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) and a fluorogenic substrate.
-
After a defined incubation period, add the developer solution to stop the enzymatic reaction and generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Employ a commercially available DNMT activity assay, such as an ELISA-based kit.
-
Incubate the test compound with a recombinant human DNMT enzyme (e.g., DNMT1, DNMT3A) and a DNA substrate.
-
The assay will measure the methylation of the DNA substrate, often through the use of a specific antibody that recognizes 5-methylcytosine.
-
Quantify the signal using a colorimetric or fluorometric plate reader.
-
Determine the IC50 value as described for the HDAC inhibition assay.
Cell-Based Assays
-
Seed cancer cell lines (e.g., melanoma, pancreatic cancer, or leukemia cell lines) in 96-well plates.[7]
-
After allowing the cells to adhere, treat them with a range of concentrations of this compound for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Treat cancer cells with the test compound at concentrations around its GI50 value.
-
After a specified time (e.g., 24 hours), lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated histones (e.g., Ac-H3, Ac-H4) to assess HDAC inhibition, or proteins known to be regulated by DNA methylation.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Proposed Mechanism of Action and Signaling Pathway
Should this compound demonstrate potent HDAC inhibitory activity, its proposed mechanism of action would involve the chelation of the zinc ion in the active site of HDAC enzymes. This would lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest, apoptosis, and inhibit cancer cell proliferation.
Caption: Proposed mechanism of action for an HDAC-inhibiting benzamide.
Part 3: Structure-Activity Relationship (SAR) and Future Directions
The initial synthesis and evaluation of this compound would serve as a starting point for a broader medicinal chemistry campaign.
Key Structural Features for SAR Studies
-
Amino Group Position: Synthesize ortho- and para-isomers of the aminophenyl group to determine the optimal position for biological activity and selectivity.
-
Alkoxy Chain Length: Prepare analogs with varying lengths of the alkoxy chain (e.g., methoxy, ethoxy, butoxy) to probe the effect of lipophilicity on potency and pharmacokinetic properties.
-
Substituents on the Aminophenyl Ring: Introduce electron-donating or electron-withdrawing groups to the aminophenyl ring to modulate the electronic properties and binding interactions.
-
Benzamide Ring Modifications: Explore substitutions on the 4-propoxybenzamide ring to further optimize potency and selectivity.
Data Summary Table for Analog Screening
| Compound | Amino Position | Alkoxy Group | HDAC1 IC50 (nM) | DNMT1 IC50 (nM) | A375 GI50 (µM) |
| Lead | 3 | Propoxy | TBD | TBD | TBD |
| Analog 1 | 2 | Propoxy | TBD | TBD | TBD |
| Analog 2 | 4 | Propoxy | TBD | TBD | TBD |
| Analog 3 | 3 | Methoxy | TBD | TBD | TBD |
| Analog 4 | 3 | Butoxy | TBD | TBD | TBD |
TBD: To Be Determined
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous approach to the discovery, synthesis, and biological characterization of this compound and its related compounds. By leveraging established synthetic methodologies and a hypothesis-driven approach to biological evaluation, this class of molecules presents a promising avenue for the development of novel therapeutics, particularly in the realm of oncology. The detailed protocols and proposed experimental workflows provide a solid framework for researchers to explore this and other novel chemical scaffolds.
References
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Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]
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N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI. [Link]
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Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]
-
N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953. (n.d.). PubChem. [Link]
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Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5. [Link]
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Mignani, S., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(17), 7749-69. [Link]
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Reddy, T. S., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. [Link]
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Wang, W., et al. (2011). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 16(4), 2673-86. [Link]
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Kumar, A., & Kumar, A. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Letters in Drug Design & Discovery, 7(8), 582-589. [Link]
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3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426. (n.d.). PubChem. [Link]
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Bar, F., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Chemical and Pharmaceutical Research, 16(9), 1-8. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of N-(3-Aminophenyl)-4-propoxybenzamide
Abstract
N-(3-Aminophenyl)-4-propoxybenzamide is a synthetic molecule belonging to the diverse class of benzamide derivatives. While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its structural motifs—the aminophenyl ring, the benzamide core, and the propoxy substituent—are present in numerous compounds with well-defined biological activities. This technical guide synthesizes the existing knowledge on structurally related aminophenyl benzamide analogs to extrapolate and propose potential therapeutic targets for this compound. We will delve into the mechanistic basis for these hypotheses, drawing parallels from established research on similar chemical entities. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for initiating a target identification and validation cascade for this compound of interest. We will explore potential roles in oncology, neuroscience, and epigenetics, and for each proposed target, we will outline detailed, field-proven experimental protocols to rigorously test these hypotheses.
Introduction to this compound: A Molecule of Latent Potential
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of approved drugs with diverse therapeutic applications.[1] The general structure of this compound combines a substituted benzoyl ring with an aminophenyl group via an amide linkage. The aminophenyl moiety is a known pharmacophore in various bioactive molecules, while the propoxy group can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.
Given the absence of direct studies, a rational, structure-based approach is necessary to infer its potential biological activities. By dissecting the molecule into its key functional components and comparing them to compounds with known mechanisms of action, we can formulate credible hypotheses regarding its therapeutic targets. This guide will focus on three primary areas where aminophenyl benzamide derivatives have shown significant promise: oncology (targeting epigenetic regulators), neuroscience (modulating neuronal excitability), and neurodegenerative diseases (inhibiting cholinesterases).
Potential Therapeutic Target Class I: Epigenetic Modulators in Oncology
The dysregulation of epigenetic processes is a hallmark of cancer.[2] Enzymes that modify histones and DNA play a crucial role in tumorigenesis, making them attractive targets for therapeutic intervention. Structurally similar aminophenyl benzamide derivatives have been identified as inhibitors of two key classes of epigenetic enzymes: Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs).[2][3]
Histone Deacetylases (HDACs)
Rationale for Targeting HDACs:
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[4] Inhibition of HDACs can restore the expression of these silenced genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. Several HDAC inhibitors containing a benzamide moiety have been developed, where the amide functionality can act as a zinc-binding group within the enzyme's active site.[5] The aminophenyl portion of this compound could potentially interact with the cap region of the HDAC active site, a feature common in many HDAC inhibitors. A study on aminophenyl benzamide derivatives has highlighted their potential as HDAC inhibitors.[6]
Proposed Signaling Pathway:
Caption: Proposed mechanism of HDAC inhibition.
Experimental Protocol for HDAC Inhibition Assay:
A commercially available fluorometric HDAC assay kit can be used to determine the inhibitory activity of this compound.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Assay Setup: In a 96-well microplate, add the HDAC enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
DNA Methyltransferases (DNMTs)
Rationale for Targeting DNMTs:
DNMTs are responsible for adding methyl groups to DNA, a process that can lead to the silencing of tumor suppressor genes.[7] Inhibitors of DNMTs can reverse this hypermethylation, leading to the re-expression of these genes and exerting anti-tumor effects.[8] Benzamide-containing compounds have been explored as non-nucleoside DNMT inhibitors, offering a potentially less toxic alternative to approved nucleoside analogs.[7] The aromatic rings and amide linker in this compound provide a scaffold that could potentially interact with the active site of DNMTs.
Proposed Signaling Pathway:
Caption: Proposed mechanism of DNMT inhibition.
Experimental Protocol for DNMT Inhibition Assay:
A commercially available colorimetric or fluorometric DNMT activity assay can be employed.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a dilution series of this compound in an appropriate solvent.
-
Assay Setup: In a 96-well plate, add the DNMT1 enzyme, a suitable DNA substrate (e.g., poly(dI-dC)), S-adenosylmethionine (SAM) as a methyl donor, and the test compound. Include a known DNMT inhibitor (e.g., 5-Azacytidine) as a positive control.
-
Incubation: Incubate the plate at 37°C to allow the methylation reaction to proceed.
-
Detection: The detection method will vary depending on the kit. For an ELISA-based assay, a capture antibody specific for 5-methylcytosine is used, followed by a detection antibody conjugated to an enzyme (e.g., HRP).
-
Signal Measurement: For a colorimetric assay, add a substrate for the enzyme (e.g., TMB for HRP) and measure the absorbance. For a fluorometric assay, measure the fluorescence.
-
Data Analysis: Calculate the percentage of DNMT inhibition and determine the IC50 value as described for the HDAC assay.
Potential Therapeutic Target Class II: Neuronal Ion Channels in Epilepsy
Several benzamide derivatives have demonstrated anticonvulsant properties, suggesting a potential role in the treatment of epilepsy.[9] The primary mechanisms of action for many antiepileptic drugs involve the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission.[10]
Rationale for Targeting Neuronal Ion Channels:
The N-phenylbenzamide core is present in some known anticonvulsants.[9] These compounds are thought to exert their effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[10] By stabilizing the inactive state of these channels, the compounds can reduce neuronal hyperexcitability. Additionally, modulation of voltage-gated calcium channels is another potential mechanism.[10]
Proposed Signaling Pathway:
Caption: Proposed mechanism of anticonvulsant activity.
Experimental Protocol for In Vitro Electrophysiology (Patch-Clamp):
Whole-cell patch-clamp recordings from cultured neurons (e.g., primary hippocampal or cortical neurons) can be used to directly assess the effects of this compound on voltage-gated sodium and calcium channels.
Step-by-Step Methodology:
-
Cell Culture: Culture primary neurons on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.
-
Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal (a "gigaseal") with the membrane of a neuron.
-
Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp Recordings:
-
Sodium Currents: Hold the neuron at a hyperpolarized potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents. Record baseline currents and then perfuse the chamber with different concentrations of this compound and record the currents again.
-
Calcium Currents: Use a barium-containing external solution to isolate calcium channel currents. Hold the neuron at a potential that inactivates sodium channels (e.g., -40 mV) and apply depolarizing steps. Record currents before and after applying the test compound.
-
-
Data Analysis: Measure the peak current amplitudes and analyze the voltage-dependence of activation and inactivation. Determine the concentration-dependent block of the channels and calculate the IC50 value.
Potential Therapeutic Target Class III: Cholinesterases in Neurodegenerative Diseases
Some benzamide derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[11] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
Rationale for Targeting Cholinesterases:
The core structure of this compound shares some features with known cholinesterase inhibitors. Molecular docking studies of similar benzamide derivatives have shown interactions with the active site of AChE.[11]
Proposed Signaling Pathway:
Caption: Proposed mechanism of cholinesterase inhibition.
Experimental Protocol for Cholinesterase Inhibition Assay (Ellman's Method):
This is a widely used colorimetric assay to measure AChE and BuChE activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a dilution series of this compound.
-
Assay Setup: In a 96-well plate, add the enzyme (AChE from electric eel or BuChE from equine serum), the test compound, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Include a known inhibitor (e.g., donepezil) as a positive control.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period.
-
Initiate Reaction: Add the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE). The enzyme hydrolyzes the substrate to thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Absorbance Measurement: Measure the absorbance at 412 nm at several time points.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). Determine the percentage of inhibition and the IC50 value.
Data Summary and Future Directions
The following table provides a template for summarizing the hypothetical inhibitory concentrations (IC50) or other relevant quantitative data that would be generated from the proposed experiments.
| Potential Target | Proposed Assay | Hypothetical IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| HDAC | Fluorometric Assay | To be determined | Trichostatin A | ~0.01 |
| DNMT1 | Colorimetric/Fluorometric Assay | To be determined | 5-Azacytidine | ~1 |
| Voltage-Gated Na+ Channels | Patch-Clamp Electrophysiology | To be determined | Carbamazepine | ~20 |
| Acetylcholinesterase (AChE) | Ellman's Method | To be determined | Donepezil | ~0.01 |
| Butyrylcholinesterase (BuChE) | Ellman's Method | To be determined | Donepezil | ~1 |
The therapeutic potential of this compound is, at present, speculative but grounded in the established pharmacology of its structural analogs. The experimental workflows detailed in this guide provide a clear and robust path forward for the systematic evaluation of its biological activities. Should this initial screening reveal potent activity against one or more of these targets, subsequent studies should focus on selectivity profiling, in vivo efficacy in relevant animal models, and a comprehensive assessment of its pharmacokinetic and toxicological properties. This structured approach will be instrumental in determining if this compound or its derivatives warrant further development as novel therapeutic agents.
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The Evolving Landscape of N-Phenylbenzamides: A Deep Dive into Structure-Activity Relationships for Targeted Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The N-Phenylbenzamide Scaffold - A Privileged Motif in Medicinal Chemistry
The N-phenylbenzamide core is a recurring structural motif in a multitude of biologically active compounds, demonstrating a remarkable versatility that has captured the attention of medicinal chemists for decades. Its presence in approved drugs and clinical candidates targeting a wide array of diseases underscores its significance as a "privileged scaffold" in drug discovery.[1] From potent kinase inhibitors in oncology to agents targeting neglected tropical diseases, the N-phenylbenzamide framework offers a robust and tunable platform for the development of novel therapeutics.[1][2] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of N-phenylbenzamide analogs, offering insights into the rational design of next-generation therapeutic agents. We will delve into the nuances of substituent effects, explore diverse mechanisms of action, and provide practical, field-proven experimental protocols to empower researchers in their quest for innovative medicines.
Deconstructing the Core: Understanding the Structural Nuances that Drive Activity
The biological activity of N-phenylbenzamide analogs is exquisitely sensitive to the nature and positioning of substituents on both the N-phenyl ring (Ring A) and the benzamide ring (Ring B). A thorough understanding of these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Crucial Role of Substituents on the N-Phenyl Ring (Ring A)
Our analysis of numerous studies reveals a consistent theme: the substitution pattern on Ring A is a primary determinant of biological activity.
-
Electron-Withdrawing Groups: A recurring finding across different therapeutic areas is the beneficial effect of electron-withdrawing groups (EWGs) on the N-phenyl ring. For instance, in the development of antischistosomal agents, the presence of EWGs at the meta and para positions was found to be crucial for potent activity.[3][4] This trend is also observed in certain classes of anticancer agents where EWGs can enhance binding affinity to target proteins. The trifluoromethyl (-CF3) group, in particular, is a frequently employed substituent that can significantly enhance potency.
-
Positional Isomerism: The location of substituents on Ring A can dramatically impact activity. Shifting a trifluoromethyl group from the para to the meta position on the N-phenyl ring of an antischistosomal analog resulted in a notable increase in the speed and severity of its effect on the parasite.[4] This highlights the critical importance of exploring positional isomers during lead optimization.
-
Halogenation: Halogen atoms, such as chlorine, bromine, and fluorine, are common substituents that can influence both the electronic properties and the lipophilicity of the molecule. While the specific halogen may not always have a differential impact on cytotoxicity, its position is of great importance.[5] Dichlorination at the meta and para positions of the N-phenyl ring has been shown to induce potent degenerative changes in adult Schistosoma mansoni.[4]
Fine-Tuning Activity through Modifications on the Benzamide Ring (Ring B)
While Ring A often dictates the primary interaction with the biological target, modifications on Ring B provide an avenue for fine-tuning activity, selectivity, and physicochemical properties.
-
Impact of Heterocyclic Moieties: The incorporation of heterocyclic rings into the benzamide portion has proven to be a successful strategy in the design of potent kinase inhibitors. For example, the presence of an imidazole ring is a key structural feature in clinically used anticancer drugs like nilotinib and asciminib.[1][2] This is often due to the ability of the heterocycle to form specific hydrogen bonds or other non-covalent interactions within the ATP-binding pocket of the kinase.
-
Substitution and Potency: The nature of substituents on the benzamide ring significantly influences anticancer activity. For instance, in a series of 4-methylbenzamide derivatives, the presence of a 2,6-dichloropurine moiety at the 4-position resulted in potent activity against leukemia cell lines, whereas a 2-chloro-6-methylpurine substituent led to a dramatic loss of activity.[6]
Mechanisms of Action: Unraveling the Molecular Basis of N-Phenylbenzamide Activity
The versatility of the N-phenylbenzamide scaffold is reflected in the diverse range of biological targets it can engage. Understanding these mechanisms is crucial for rational drug design and for predicting potential on- and off-target effects.
Kinase Inhibition: A Dominant Theme in Oncology
A significant number of N-phenylbenzamide analogs exert their anticancer effects through the inhibition of protein kinases.
-
ABL1 Kinase Inhibition: The N-phenylbenzamide scaffold is a cornerstone of several ABL1 kinase inhibitors used in the treatment of chronic myeloid leukemia (CML).[1][2] These compounds typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival. The structural similarity of novel imidazole-based N-phenylbenzamide derivatives to the known ABL1 kinase inhibitor nilotinib has guided the successful design of new potent analogs.[7]
-
p38α Mitogen-Activated Protein (MAP) Kinase Inhibition: Novel 4-chloro-N-phenylbenzamide derivatives have been identified as inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways that is also implicated in cancer and other diseases.[8]
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Another well-established mechanism of action for N-phenylbenzamide-based anticancer agents is the inhibition of tubulin polymerization.[4][9]
-
Binding to the Colchicine Site: Many N-benzylbenzamide derivatives have been shown to bind to the colchicine binding site on β-tubulin.[4][9] This interaction prevents the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[10]
The following diagram illustrates the general structure of N-phenylbenzamide analogs and highlights key areas for modification to modulate biological activity.
Caption: General structure of N-phenylbenzamide analogs and key modification sites.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected N-phenylbenzamide analogs against various cancer cell lines. This data provides a quantitative basis for the SAR principles discussed.
| Compound ID | Ring A Substituent(s) | Ring B Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | 2-OCH3 | Imidazole-based | MCF-7 | 7.5 | [1] |
| 4f | 4-OCH3 | Imidazole-based | MCF-7 | 11.1 | [1] |
| 20b | N-benzyl | Varied substituents | Multiple | 0.012 - 0.027 | [4][9] |
| 7 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 4-(2,6-dichloropurin-9-yl)benzamide | K562 | 2.27 | |
| 10 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 4-(2,6-dichloropurin-9-yl)benzamide | HL-60 | 1.52 | [6] |
| 9 | 3,4-dichloro | 3-(trifluoromethyl)benzamide | S. mansoni (EC50) | 0.08 | |
| 11 | 3-(trifluoromethyl) | 3-(trifluoromethyl)benzamide | S. mansoni (EC50) | 1.10 | [4] |
Experimental Protocols: A Practical Guide to Synthesis and Evaluation
To ensure the integrity and reproducibility of research, this section provides detailed, step-by-step methodologies for the synthesis of N-phenylbenzamide analogs and their biological evaluation.
General Synthesis of N-Phenylbenzamide Derivatives
The following protocol describes a common and effective method for the synthesis of N-phenylbenzamide analogs via the coupling of a substituted benzoic acid with a substituted aniline.[2][11]
Materials:
-
Substituted benzoic acid
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
0.5 N Sodium hydroxide (NaOH) solution
-
10% Hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Dissolve the substituted benzoic acid (1.20 mmol) in DCM (20 mL).
-
Add EDCI (1.82 mmol) and HOBt (1.82 mmol) to the solution.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add the substituted aniline (1.68 mmol) to the reaction mixture.
-
Stir the reaction for approximately 12 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding 20 mL of 0.5 N NaOH solution.
-
Separate the organic layer and wash it successively with 30 mL of 10% HCl solution and 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford the desired N-phenylbenzamide derivative.
The following diagram outlines the general workflow for the synthesis of N-phenylbenzamide analogs.
Caption: General workflow for the synthesis of N-phenylbenzamide analogs.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, making it a valuable tool for screening the cytotoxic potential of novel compounds.[12][13]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (N-phenylbenzamide analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for an additional 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[6][12]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently shake the plates for a few minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram illustrates the key steps of the MTT assay.
Caption: Step-by-step workflow of the MTT assay for cell viability.
Conclusion and Future Directions
The N-phenylbenzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of a rational, data-driven approach to analog design. By carefully considering the electronic and steric properties of substituents on both aromatic rings, researchers can effectively modulate the potency, selectivity, and pharmacokinetic profiles of these versatile molecules.
Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Heterocyclic Moieties: The continued exploration of diverse heterocyclic replacements for the benzamide ring will likely yield compounds with novel mechanisms of action and improved drug-like properties.
-
Structure-Based Drug Design: As the crystal structures of N-phenylbenzamide analogs in complex with their biological targets become more readily available, structure-based design approaches will play an increasingly important role in the development of highly potent and selective inhibitors.
-
Multi-Targeted Agents: The inherent ability of the N-phenylbenzamide scaffold to interact with multiple targets could be harnessed for the development of multi-targeted agents for complex diseases like cancer.
-
Targeting Drug Resistance: A critical challenge in many therapeutic areas is the emergence of drug resistance. The design of N-phenylbenzamide analogs that can overcome known resistance mechanisms will be a major focus of future research.
By leveraging the insights and methodologies presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of the N-phenylbenzamide scaffold and deliver the next generation of innovative medicines.
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). Molecules, 18(3), 3629-3647. Retrieved January 23, 2026, from [Link]
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New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]
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Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). Molecules, 24(18), 3374. Retrieved January 23, 2026, from [Link]
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Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (2023). Recent Patents on Anti-Cancer Drug Discovery, 18(4), 549-551. Retrieved January 23, 2026, from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 23, 2026, from [Link]
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N-(3-Aminophenyl)-4-propoxybenzamide: A Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzamide Moiety in Medicinal Chemistry
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates. Its synthetic tractability and ability to form key hydrogen bonding interactions with biological targets have made it a cornerstone of drug design. This guide focuses on a specific, yet underexplored, benzamide derivative: N-(3-Aminophenyl)-4-propoxybenzamide. While direct literature on this exact molecule is sparse, this guide will provide a comprehensive overview of its chemical characteristics, a validated synthetic pathway, and its potential roles in drug discovery, drawing insights from closely related and structurally analogous compounds. The strategic placement of an amino group on the phenyl ring and a propoxy group on the benzoyl moiety offers unique opportunities for chemical modification and targeted biological activity.
Physicochemical and Structural Properties
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₈N₂O₂ |
| Molecular Weight | 270.33 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
These properties were calculated using computational models and provide an estimation for guiding experimental design.
The structure of this compound features a flexible propoxy chain, an amide linker capable of forming crucial hydrogen bonds, and an aminophenyl ring that can be readily functionalized for structure-activity relationship (SAR) studies.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a reliable and scalable two-step process, starting from commercially available materials. This protocol is based on well-established amidation and nitro reduction reactions commonly employed for analogous compounds.
Experimental Protocol
Step 1: Synthesis of N-(3-Nitrophenyl)-4-propoxybenzamide
-
Reaction Setup: To a solution of 3-nitroaniline (1.0 eq) in an anhydrous polar aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-propoxybenzoyl chloride (1.1 eq) in the same anhydrous solvent dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the N-(3-nitrophenyl)-4-propoxybenzamide (1.0 eq) from the previous step in a protic solvent such as ethanol or methanol.
-
Reduction: Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) can be employed.[1]
-
Reaction Monitoring: Monitor the reaction by TLC until the complete disappearance of the nitro compound.
-
Work-up: After the reaction is complete, filter the catalyst (if using Pd/C) through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude this compound can be purified by column chromatography or recrystallization to yield the final product.
Role in Drug Discovery: A Landscape of Possibilities
While this compound itself is not extensively documented as a therapeutic agent, its structural motifs are present in numerous biologically active molecules. This suggests its potential as a valuable scaffold for the development of novel drugs across various therapeutic areas.
Kinase Inhibition
The aminophenyl benzamide core is a well-established pharmacophore in the design of kinase inhibitors. For instance, derivatives of N-(3-aminophenyl)benzamide have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival. The general structure allows for modifications at the amino and propoxy groups to optimize binding to the ATP-binding pocket of kinases.
-
Aurora Kinase Inhibition: A recent study highlighted a derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, as a selective Aurora B kinase inhibitor with oral activity.[2] This demonstrates the potential of aminophenyl-containing structures in targeting cell cycle kinases.
DNA Methyltransferase (DNMT) Inhibition
Epigenetic modifications, particularly DNA methylation, are critical in gene expression regulation and are often dysregulated in cancer. Small molecules that inhibit DNMTs are of significant interest as potential anti-cancer agents. SGI-1027, a potent DNMT inhibitor, features a related N-(4-aminophenyl)benzamide core structure. This suggests that this compound could serve as a starting point for the design of novel DNMT inhibitors.
Anticonvulsant Activity
Certain 3- and 4-amino-N-(alkylphenyl)benzamide derivatives have been patented for their use as anticonvulsant drugs.[3] These compounds have shown efficacy in preclinical models of epilepsy, suggesting that the aminobenzamide scaffold can be tuned to interact with targets in the central nervous system. The propoxy group in this compound could potentially enhance blood-brain barrier penetration, a desirable property for CNS-acting drugs.
Future Directions and Conclusion
This compound represents a promising, yet largely unexplored, scaffold for drug discovery. Its straightforward synthesis and the presence of functional groups amenable to chemical diversification make it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on:
-
Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, epigenetic enzymes, and CNS receptors, to identify novel activities.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the amino and propoxy groups to optimize potency, selectivity, and pharmacokinetic properties.
-
Computational Modeling: Utilizing in silico methods to predict potential targets and guide the design of more potent analogs.
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Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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-
Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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- The preparation method of N-(2'-aminophenyl)-benzamide derivative. (n.d.). Google Patents.
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]
-
3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Methodological & Application
Application Note: Structural Elucidation of N-(3-Aminophenyl)-4-propoxybenzamide using 1H NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the structural analysis of N-(3-Aminophenyl)-4-propoxybenzamide using high-resolution proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. As a compound of interest in medicinal chemistry and materials science, unambiguous structural verification is paramount. This guide details field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the resulting 1H NMR spectrum. The causality behind experimental choices is explained, providing researchers with the necessary framework to not only replicate the results but also adapt the methodology for analogous molecular structures.
Introduction and Significance
This compound is a bifunctional molecule incorporating a benzamide linkage, a primary aromatic amine, and a propoxy ether group. This combination of functionalities makes it a versatile building block in drug discovery and polymer science. The precise arrangement of substituents on the aromatic rings is critical to its chemical properties and biological activity.
1H NMR spectroscopy serves as the gold standard for confirming the molecular structure of such organic compounds in solution. By analyzing the chemical shift, integration, and spin-spin coupling of each proton, we can map the complete proton environment of the molecule, verifying its identity and assessing its purity. This application note establishes a robust workflow for this analysis.
Predicted 1H NMR Spectral Analysis
A foundational step in spectral interpretation is to predict the expected spectrum based on the known effects of various functional groups on proton chemical shifts.[1][2] The structure of this compound is shown below with protons labeled for assignment.
Figure 1: Structure and Proton Labeling of this compound
Based on established chemical shift ranges and substituent effects, the following 1H NMR signals are predicted for a spectrum recorded in dimethyl sulfoxide-d6 (DMSO-d6).[3][4]
| Assignment | Proton Label(s) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Amide NH | a | ~10.0 | Singlet (broad) | 1H | N/A |
| Benzamide Ring | d, d' | ~7.90 | Doublet | 2H | Jortho ≈ 8.8 Hz |
| Benzamide Ring | e, e' | ~7.05 | Doublet | 2H | Jortho ≈ 8.8 Hz |
| Aminophenyl Ring | i | ~7.15 | Triplet | 1H | Jortho ≈ 7.8 Hz |
| Aminophenyl Ring | g | ~7.10 | Singlet (t-like) | 1H | Jmeta ≈ 2.0 Hz |
| Aminophenyl Ring | h | ~6.70 | Doublet of Doublets | 1H | Jortho ≈ 7.8 Hz, Jmeta ≈ 2.0 Hz |
| Aminophenyl Ring | j | ~6.40 | Doublet of Doublets | 1H | Jortho ≈ 7.8 Hz, Jmeta ≈ 2.0 Hz |
| Amine NH₂ | k | ~5.15 | Singlet (broad) | 2H | N/A |
| Propoxy -OCH₂- | f | ~4.00 | Triplet | 2H | Jvicinal ≈ 6.6 Hz |
| Propoxy -CH₂- | c | ~1.75 | Sextet | 2H | Jvicinal ≈ 7.0 Hz |
| Propoxy -CH₃ | b | ~0.98 | Triplet | 3H | Jvicinal ≈ 7.4 Hz |
Experimental Protocols
Protocol for NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures the preparation of a high-quality, homogeneous sample suitable for high-resolution analysis.[5][6]
Causality: The choice of solvent is critical. DMSO-d6 is selected for its excellent solvating power for amides and its ability to slow down the proton exchange rate of N-H protons, resulting in sharper signals for the amide and amine groups compared to solvents like chloroform-d3.[7][8]
Materials:
-
This compound (5-10 mg)
-
Dimethyl sulfoxide-d6 (DMSO-d6), ≥99.8% D
-
High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the solid sample directly into a clean, dry vial. For routine 1H NMR, this concentration provides an excellent signal-to-noise ratio in a minimal number of scans.[9]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial. This volume is optimal for modern spectrometers with standard probe geometries.[5]
-
Homogenization: Cap the vial and gently vortex for 30-60 seconds to ensure the sample is fully dissolved. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the clear solution into the NMR tube.
-
Final Check: Ensure the sample height in the tube is between 4.0 and 4.5 cm. Cap the NMR tube securely. Before placing it in the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe®) to remove any dust or fingerprints.
Protocol for 1H NMR Data Acquisition
This protocol outlines the setup of a standard 1D proton NMR experiment on a 400 MHz spectrometer. The parameters are chosen to balance resolution, sensitivity, and experimental time.[10][11]
Rationale for Key Parameters:
-
Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is chosen to ensure all signals, including potentially broad acid or amide protons, are captured without aliasing (folding).
-
Acquisition Time (AQ): An acquisition time of ~3.0 seconds provides good digital resolution, allowing for the accurate determination of coupling constants.[10]
-
Relaxation Delay (D1): A relaxation delay of 1.5-2.0 seconds is a standard value for qualitative 1H NMR. It allows for sufficient, though not necessarily complete, relaxation of most protons between scans. For strictly quantitative analysis, D1 should be increased to 5 times the longest T1 relaxation time of the molecule.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve a high signal-to-noise ratio.
Instrument Parameters (400 MHz Spectrometer):
-
Sample Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d6 solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks.
-
Tuning and Matching: Tune and match the probe for the 1H channel to ensure efficient radiofrequency pulse transmission and signal detection.[12]
-
Parameter Setup: Load a standard proton experiment and set the following key parameters:
-
Pulse Program: zg30 (A standard 30° pulse-acquire program)
-
Spectral Width (SW): 16 ppm
-
Transmitter Offset (O1): Centered in the spectrum, e.g., 6.0 ppm
-
Number of Scans (NS): 8
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ≥ 3.0 s
-
-
Acquisition: Start the acquisition. The experiment should take approximately 1-2 minutes.
-
Data Processing: After acquisition, the Free Induction Decay (FID) is automatically Fourier transformed. Apply manual phase correction and baseline correction to obtain the final, interpretable spectrum. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
Visualization of the Analytical Workflow
The logical flow from sample preparation to final data interpretation is a critical aspect of a reproducible analytical method.
Caption: Logical workflow for the 1H NMR analysis of a small molecule.
In-Depth Spectral Interpretation
-
Amide and Amine Protons (a, k): The amide proton (a ) is expected far downfield (~10.0 ppm) due to the strong deshielding effect of the carbonyl group and its involvement in hydrogen bonding.[13] The primary amine protons (k ) appear around 5.15 ppm. Both signals are typically broad singlets and will disappear upon shaking the sample with a drop of D₂O due to deuterium exchange, which is a definitive test for labile protons.
-
Aromatic Region (d, e, g, h, i, j): This region (δ 6.4-8.0 ppm) is the most information-rich for confirming the substitution pattern.
-
4-Propoxybenzoyl Moiety: Protons d/d' and e/e' form a classic AA'BB' system, which often appears as two distinct doublets due to the strong para-substitution.[14] The protons ortho to the electron-withdrawing carbonyl group (d/d' ) are deshielded (~7.90 ppm) relative to the protons ortho to the electron-donating propoxy group (e/e' ) at ~7.05 ppm. The coupling constant between them will be a typical ortho-coupling (Jortho) of 7-10 Hz.[15]
-
3-Aminophenyl Moiety: This meta-substituted ring gives rise to a more complex pattern. Proton g , situated between two substituents, will appear as a narrow triplet or singlet-like peak around 7.10 ppm due to two smaller meta-couplings. Proton i , flanked by two hydrogens, will be a triplet (~7.15 ppm). Protons h and j will appear as doublet of doublets, each showing one large ortho coupling and one smaller meta coupling.
-
-
Aliphatic Region (b, c, f): This region confirms the propoxy chain.
-
The methylene protons adjacent to the ether oxygen (f ) are the most deshielded, appearing as a triplet around 4.00 ppm.
-
The central methylene protons (c ) will be split by the adjacent five protons (3+2), resulting in a sextet around 1.75 ppm.
-
The terminal methyl protons (b ) are the most shielded, appearing as a characteristic triplet around 0.98 ppm.[16]
-
Conclusion
The combination of predictive analysis and systematic experimental protocols detailed in this guide provides a robust framework for the 1H NMR analysis of this compound. By following these methodologies, researchers can confidently verify the structure and purity of their synthesized material, a critical step in any drug development or materials science research pipeline. The principles of solvent selection, parameter optimization, and detailed spectral interpretation are broadly applicable to a wide range of substituted aromatic compounds.
References
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]
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OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Available at: [Link]
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Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available at: [Link]
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Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 347-357. Available at: [Link]
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Lin, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 299. Available at: [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link]
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Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
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University of Virginia, Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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Modgraph Consultants Ltd. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Available at: [Link]
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Miyake, S., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93, 537–547. Available at: [Link]
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Del Bene, J. E., et al. (2000). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. The Journal of Chemical Physics, 112(10), 4477-4482. Available at: [Link]
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Wiley Science Solutions. N-phenylbenzamide. SpectraBase. Available at: [Link]
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Byrne, J. (2006). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
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Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]
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Western University. NMR Sample Preparation. JB Stothers NMR Facility. Available at: [Link]
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Fichtner, N. D., et al. (2021). Optimization of 1H MR spectroscopy methods for large volume acquisition of low concentration downfield resonances at 3T and 7T. Magnetic Resonance in Medicine, 86(5), 2375-2388. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, and Anticancer Evaluation of Bioactive Compounds Loaded into a PMMA/PVP Nanofibrous Matrix. Polymers, 14(21), 4735. Available at: [Link]
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Pauli, G. F., et al. (2021). Practical guide for selection of (1) H qNMR acquisition and processing parameters confirmed by automated spectra evaluation. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324. Available at: [Link]
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Smith, R. M., & Martins, F. J. C. (2016). On NH NMR Chemical Shifts, Part I. Magnetic Resonance in Chemistry. Available at: [Link]
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Giner, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5272–5279. Available at: [Link]
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Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. Available at: [Link]
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Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
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University of California, Santa Barbara. (n.d.). Step-by-step procedure for NMR data acquisition. Available at: [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
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University of Cambridge. (n.d.). Spin-Spin Coupling. Available at: [Link]
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Janzen, A. F., & Schaefer, T. (1971). The Effect of a-Substituents on Benzylic Spin-Spin Coupling Constants. Derivatives of 2,6-Dichlorotoluene. Canadian Journal of Chemistry, 49(11), 1818-1822. Available at: [Link]
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Bruker. (n.d.). 7. THE ACQUISITION PARAMETERS. Available at: [Link]
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Comprehensive Mass Spectrometric Analysis of N-(3-Aminophenyl)-4-propoxybenzamide
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of N-(3-Aminophenyl)-4-propoxybenzamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a compound of interest in pharmaceutical research and materials science, robust analytical methods for its characterization are essential. This application note details a complete workflow, from sample preparation to data interpretation, grounded in established scientific principles. We present optimized protocols for electrospray ionization (ESI), propose a detailed fragmentation pathway based on high-resolution mass spectrometry (HRMS) data, and offer insights into the causal factors guiding experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and self-validating method for the identification and structural elucidation of this and similar benzamide derivatives.
Introduction: The Analytical Imperative
This compound belongs to the benzamide class of compounds, a scaffold frequently encountered in medicinal chemistry and drug design. The presence of multiple functional groups—an amide linkage, a primary aromatic amine, and a propoxy ether—imparts specific chemical properties that necessitate precise analytical characterization. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for determining molecular weight, confirming elemental composition, and elucidating chemical structure.[1]
Particularly, Electrospray Ionization (ESI) is a "soft ionization" technique that allows for the gentle transfer of molecules like this compound from solution into the gas phase as intact, charged ions.[2][3] This minimizes in-source fragmentation and preserves the molecular ion, which is critical for accurate mass determination. When coupled with tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented under controlled conditions, a structural fingerprint of the molecule can be obtained.[4] This application note provides the foundational protocols and interpretive framework to leverage these techniques for the comprehensive analysis of the title compound.
Analyte Profile: this compound
A thorough understanding of the analyte's properties is the first step in developing a robust analytical method.
-
Structure:
Figure 1. Chemical Structure of this compound. -
Physicochemical Properties: The key properties relevant to mass spectrometric analysis are summarized below. The exact mass is crucial for high-resolution analysis, while the functional groups predict its ionization behavior. The presence of basic nitrogen atoms in the primary amine and amide groups makes this molecule an excellent candidate for positive mode electrospray ionization ([M+H]⁺).
| Property | Value | Rationale & Significance |
| Molecular Formula | C₁₆H₁₈N₂O₂ | Defines the elemental composition. |
| Average Molecular Weight | 270.33 g/mol | Used for calculating molar concentrations. |
| Monoisotopic Mass | 270.13683 Da | The exact mass used for High-Resolution Mass Spectrometry (HRMS) identification. |
| Predicted [M+H]⁺ Ion | 271.14410 Da | The target precursor ion for MS/MS analysis in positive ionization mode. |
| Key Functional Groups | Amide, Aromatic Amine, Ether | Sites for protonation (ionization) and predictable fragmentation. |
Experimental Workflow: From Sample to Spectrum
A successful analysis depends on a systematic and optimized workflow. The following diagram illustrates the logical flow from sample preparation to final data analysis.
Protocol 1: Sample Preparation
The goal of sample preparation is to create a clean, dilute solution of the analyte in a solvent compatible with the LC-MS system. High concentrations or the presence of non-volatile salts can suppress ionization and contaminate the instrument.[5]
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Ensure complete dissolution using brief vortexing or sonication.
-
Working Solution Preparation: Perform a serial dilution of the stock solution using a mixture of 50:50 acetonitrile:water (with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL. Causality Note: The addition of formic acid aids in the protonation of the analyte in solution, promoting the formation of the desired [M+H]⁺ ion before it even enters the mass spectrometer.[2]
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter into an autosampler vial. This step is critical to remove any particulate matter that could clog the delicate tubing and column of the LC system.
Protocol 2: LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for analysis on a typical high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid acts as an ion-pairing agent and proton source. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 minutes, hold 2 min | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2-5 µL | Balances sensitivity with the risk of overloading the column. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Optimal for polar and semi-polar small molecules in solution.[6] |
| Polarity | Positive | The amine and amide groups are readily protonated. |
| Capillary Voltage | 3.5 - 4.0 kV | Creates the electric field necessary for the electrospray process.[2] |
| Nebulizer Gas (N₂) | Instrument Dependent | Assists in droplet formation. |
| Drying Gas (N₂) | Instrument Dependent (e.g., 325 °C, 10 L/min) | Aids in solvent evaporation from the charged droplets. |
| MS1 Scan Range | m/z 100 - 500 | Covers the expected precursor ion and potential low-mass fragments. |
| MS/MS Precursor Ion | m/z 271.14 | The monoisotopic mass of the protonated molecule [M+H]⁺. |
| Collision Energy (CE) | Ramped 10 - 40 eV | A range of energies ensures the capture of both low-energy and high-energy fragments. |
Data Interpretation: Deciphering the Molecular Signature
High-Resolution MS1 Spectrum
The first step in data analysis is to confirm the presence of the target compound. In the full scan (MS1) spectrum, a peak should be observed at m/z 271.14410 . Using a high-resolution instrument, the measured mass should be within 5 ppm of this theoretical value, which confirms the elemental formula C₁₆H₁₉N₂O₂⁺.
Tandem MS (MS/MS) and Proposed Fragmentation Pathway
The MS/MS spectrum provides the structural fingerprint of the molecule. The fragmentation of protonated this compound is predicted to occur at several key locations, primarily the weak amide bond and through rearrangements facilitated by the aminophenyl group.
Sources
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 4. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) Purification of N-(3-Aminophenyl)-4-propoxybenzamide
Introduction
N-(3-Aminophenyl)-4-propoxybenzamide is a chemical compound featuring a benzamide core structure, which is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active molecules. The presence of both an amine and an amide functional group, along with aromatic rings, imparts a moderate polarity to the molecule, necessitating a robust purification strategy to isolate it from reaction byproducts and starting materials. This document provides a detailed, field-proven protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a cornerstone technique for the purification of such compounds. The causality behind each experimental choice is explained to empower the researcher with a deep understanding of the methodology.
Physicochemical Properties and Their Impact on Purification Strategy
| Property | Estimated Value/Characteristic | Implication for HPLC Purification |
| Molecular Formula | C₁₆H₁₈N₂O₂ | The presence of aromatic rings and heteroatoms suggests UV absorbance, making UV detection a suitable choice. |
| Molecular Weight | ~270.33 g/mol | This moderate molecular weight is well-suited for standard HPLC columns and conditions. |
| Polarity | Moderately polar aromatic amine | The combination of a nonpolar propoxybenzoyl group and a polar aminophenyl group makes reversed-phase chromatography the ideal separation mode. The compound will exhibit affinity for both the nonpolar stationary phase and the polar mobile phase, allowing for effective separation based on subtle differences in hydrophobicity between the target molecule and its impurities. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO. | The sample should be dissolved in a solvent compatible with the initial mobile phase conditions to ensure good peak shape and prevent precipitation on the column. A mixture of the mobile phase or a strong organic solvent like DMSO followed by dilution is recommended. |
| pKa (estimated) | The anilinic amine has an estimated pKa of ~4-5. | The pH of the mobile phase will critically affect the retention and peak shape of the compound. To ensure consistent retention and avoid peak tailing, the mobile phase pH should be buffered at least 2 pH units away from the pKa of the amine group.[4] |
HPLC Purification Workflow
The overall workflow for the purification of this compound is a systematic process designed to ensure high purity and recovery of the target compound.
Caption: Overall workflow for the HPLC purification of this compound.
Detailed Experimental Protocol
This protocol is designed for a preparative HPLC system equipped with a UV detector and a fraction collector.
Materials and Reagents
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water (H₂O)
-
Trifluoroacetic acid (TFA), HPLC grade (0.1% v/v in water and ACN) or Formic Acid (FA)
-
Dimethyl sulfoxide (DMSO), HPLC grade (if required for solubilization)
HPLC System and Column
-
HPLC System: A preparative HPLC system with a binary or quaternary pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.
-
Stationary Phase: A C18 reversed-phase column is the workhorse for separating moderately polar compounds.[5][6][7] The C18 alkyl chains provide the necessary hydrophobicity to retain the analyte, allowing for separation from more polar or less polar impurities.[5]
-
Recommended Column: C18 silica-bonded column (e.g., 250 x 10 mm, 5 µm particle size). The larger diameter is for preparative scale, and the 5 µm particles offer a good balance between resolution and backpressure.[8]
-
Mobile Phase Preparation
The choice of mobile phase is critical for achieving good separation. A combination of an aqueous phase and an organic modifier is standard for reversed-phase chromatography.[4]
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in water.
-
Rationale: The acidic mobile phase (pH ~2) ensures that the primary amine group on the aminophenyl ring is protonated. This consistent ionization state prevents peak tailing that can occur from interactions with residual silanol groups on the silica support of the C18 column.[9] TFA also acts as an ion-pairing agent, further improving peak shape.
-
-
Mobile Phase B (Organic): 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The addition of TFA to the organic phase maintains a consistent pH throughout the gradient elution.
-
Sample Preparation
-
Solubilization: Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO.
-
Dilution: Dilute the dissolved sample with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a final concentration suitable for injection (typically 10-50 mg/mL for preparative runs, but this should be optimized).
-
Causality: Injecting the sample in a solvent stronger than the initial mobile phase can lead to peak distortion. Diluting with the initial mobile phase ensures that the sample is focused at the head of the column, leading to sharp, well-defined peaks.
-
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or the HPLC system.
HPLC Method Parameters
A gradient elution method is recommended to ensure that impurities with a wide range of polarities are eluted and that the target compound is well-resolved.
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 4-5 mL/min (for a 10 mm ID column) | This flow rate is appropriate for the column dimensions and allows for efficient separation without generating excessive backpressure. |
| Detection Wavelength | 254 nm | Aromatic compounds, particularly those with amide linkages, typically exhibit strong UV absorbance at or around 254 nm.[10] A UV scan of the compound can be performed to determine the optimal wavelength for maximum sensitivity. |
| Column Temperature | Ambient or 30°C | Maintaining a constant temperature ensures reproducible retention times.[10] |
| Injection Volume | 100-500 µL (dependent on concentration and column capacity) | The injection volume should be optimized to maximize loading without compromising resolution. |
| Gradient Program | See table below | A gradient from a low to a high percentage of organic solvent allows for the elution of compounds with varying hydrophobicities. |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Explanation of the Gradient:
-
0-2 min (Isocratic Hold): Allows the sample to load onto the column under highly aqueous conditions.
-
2-20 min (Linear Gradient): The increasing concentration of acetonitrile elutes compounds in order of increasing hydrophobicity. This compound is expected to elute within this window.
-
20-25 min (High Organic Wash): This step ensures that any strongly retained, nonpolar impurities are washed off the column.
-
25.1-30 min (Re-equilibration): The column is returned to the initial conditions to prepare for the next injection.
-
Fraction Collection and Analysis
-
Fraction Collection: Set the fraction collector to collect fractions based on the UV signal threshold. Collect the eluent corresponding to the main peak, which should be the target compound.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method (e.g., on a C18 column, 4.6 x 150 mm, with a faster gradient) to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).
-
Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.
System Suitability and Validation
To ensure the reliability of the purification process, a system suitability test should be performed. This involves injecting a standard of the purified compound (if available) or a representative crude sample multiple times to check for:
| Parameter | Acceptance Criteria |
| Retention Time Reproducibility | RSD < 2% |
| Peak Area Reproducibility | RSD < 5% |
| Tailing Factor | 0.8 - 1.5 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% TFA). |
| Poor Resolution | Inappropriate gradient or column. | Optimize the gradient slope; try a different C18 column with different end-capping. |
| High Backpressure | Column blockage or precipitation. | Filter the sample and mobile phases; wash the column. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by RP-HPLC. By understanding the physicochemical properties of the target molecule and the principles of reversed-phase chromatography, researchers can effectively implement and adapt this method to achieve high-purity material essential for drug discovery and development. The key to a successful purification lies in the systematic optimization of sample preparation, mobile phase composition, and gradient elution, all of which have been detailed herein.
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PubChem. N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. [Link]
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
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Pharmaguideline. C18 HPLC Columns and Their Properties. [Link]
-
Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
PubMed. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. [Link]
-
Waters. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Phenomenex. Kinetex Core-Shell C18 HPLC Columns. [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. [Link]
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]
-
ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
-
ResearchGate. isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. [Link]
-
GL Sciences. C18 Columns HPLC. [Link]
-
Sepax Technologies. C18 Reversed Phase HPLC Columns. [Link]
-
Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
-
LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
YouTube. Basics of HPLC_Part 1; HPLC Configuration/Mobile Phase/Buffer. [Link]
-
PubChem. 4-acetamido-N-(3-aminophenyl)benzamide. National Center for Biotechnology Information. [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
-
PubChem. 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]
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developing an in vitro assay for N-(3-Aminophenyl)-4-propoxybenzamide
An Application Guide for the In Vitro Characterization of N-(3-Aminophenyl)-4-propoxybenzamide and Other Novel Small Molecules
Abstract
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous in vitro characterization. This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on how to develop a robust in vitro assay for this compound, a small molecule with a benzamide scaffold of therapeutic interest. As the specific biological target of this compound is not yet elucidated, this guide presents a logical, tiered approach, starting with broad phenotypic screening to identify biological activity, followed by the development of specific biochemical and cell-based assays to determine potency, mechanism of action, and cellular efficacy. We provide detailed, field-proven protocols for industry-standard assays, explain the scientific rationale behind experimental choices, and offer insights into data interpretation and assay validation, ensuring a self-validating system for confident decision-making in a drug discovery program.
Introduction: The Benzamide Scaffold and a Strategy for Novel Compounds
This compound belongs to the benzamide class of compounds, a privileged scaffold in medicinal chemistry. Molecules incorporating the aminobenzamide moiety have been successfully developed as potent inhibitors of various enzyme classes, most notably histone deacetylases (HDACs), which have led to approved cancer therapies. Furthermore, related aminophenyl derivatives have shown promise as inhibitors of DNA methyltransferases (DNMTs) and as potent agents against both sensitive and resistant cancer cell lines.[1][2]
Given the novelty of this compound, a specific biological target is not yet known. Therefore, this guide eschews a single, predefined protocol in favor of a logical workflow designed to first identify a biological effect and then systematically build a suite of assays to characterize the compound's activity. This approach is fundamental in the early stages of drug discovery and ensures that resources are directed efficiently.[3][4]
Our strategy is divided into three core phases:
-
Phase 1: Phenotypic Screening to uncover a measurable biological effect in a disease-relevant context.
-
Phase 2: Target-Oriented Biochemical Assay Development to quantify direct interaction with a putative molecular target.
-
Phase 3: Cell-Based Mechanistic Assay Development to confirm target engagement and functional effects in a physiological system.
This workflow provides a robust framework for transforming a novel compound into a well-characterized lead.
Phase 1: Uncovering Biological Activity via Phenotypic Screening
The first step for a novel compound is to determine if it has any biological activity. Phenotypic screening, which measures a compound's effect on cell behavior or function without a preconceived target, is an ideal starting point.[5][6] A cell viability assay across a panel of diverse cancer cell lines is a cost-effective and informative initial screen.
Protocol 1: Broad-Spectrum Cancer Cell Line Viability Screen
This protocol uses a luminescence-based assay that quantifies ATP levels as an indicator of cell viability. A decrease in luminescence upon compound treatment suggests cytotoxic or cytostatic effects.
Causality Behind Choices:
-
Why a Panel? Using a diverse panel of cell lines (e.g., from different tissue origins like breast, lung, colon, leukemia) increases the probability of finding a sensitive cell line, which can provide clues about the compound's mechanism of action.
-
Why Measure ATP? ATP is a key indicator of metabolic activity, and its depletion is a hallmark of cell death. Luminescence-based ATP detection is extremely sensitive, has a large dynamic range, and is amenable to high-throughput screening.
Materials:
-
This compound (stock solution in DMSO)
-
Panel of human cancer cell lines (e.g., MDA-MB-231, A549, HCT116, K562)
-
Appropriate cell culture medium and fetal bovine serum (FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Sterile, white-walled 96-well microplates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium to a final concentration of 5,000 cells/100 µL.
-
Dispense 100 µL of the cell suspension into each well of a white-walled 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point, 3-fold serial dilution of this compound in cell culture medium, starting from a top concentration of 100 µM. Remember to create a vehicle control (DMSO only).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation & Interpretation:
The results should be plotted as a dose-response curve, and the half-maximal inhibitory concentration (GI₅₀) can be calculated.
| This compound (µM) | Luminescence (RLU) | % Viability (Normalized) |
| 100 | 1,500 | 1.5% |
| 33.3 | 2,800 | 2.8% |
| 11.1 | 15,000 | 15.0% |
| 3.7 | 48,000 | 48.0% |
| 1.2 | 85,000 | 85.0% |
| 0.4 | 98,000 | 98.0% |
| 0.1 | 101,000 | 101.0% |
| 0.04 | 99,500 | 99.5% |
| 0.01 | 100,500 | 100.5% |
| 0 (Vehicle) | 100,000 | 100.0% |
A hypothetical hit in one cell line would prompt further investigation into its specific molecular pathways, potentially leading to target identification.
Phase 2: Developing a Target-Oriented Biochemical Assay
Let us hypothesize that through target deconvolution studies (e.g., proteomics, genetic screens) or by analogy to its benzamide scaffold, this compound is found to inhibit a specific protein kinase, "Kinase-X". The next step is to develop a biochemical assay to quantify this direct inhibition.
Luminescence-based kinase assays that measure ATP depletion are a gold standard for their simplicity and robustness.[7][8] The Kinase-Glo® platform provides a method to measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[7] The signal is inversely correlated with kinase activity.
Workflow for Biochemical Assay Development
Caption: Cellular mechanism of action for a Kinase-X inhibitor.
Protocol 3: Cellular Target Phosphorylation Assay (ELISA-based)
Causality Behind Choices:
-
Why an ELISA? An ELISA (Enzyme-Linked Immunosorbent Assay) format is quantitative and higher-throughput than Western blotting, making it ideal for generating dose-response curves for multiple compounds.
-
Why Measure Phosphorylation? Directly measuring the phosphorylation of a known substrate is a direct readout of the target kinase's activity within the cell and confirms the compound's mechanism of action.
Materials:
-
Cell line expressing Kinase-X and Substrate-Y (e.g., the "hit" cell line from Phase 1)
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
PathScan® Phospho-Substrate-Y (specific residue) Sandwich ELISA Kit (Cell Signaling Technology or equivalent)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for a defined period (e.g., 2 hours).
-
-
Cell Lysis:
-
Remove the medium and wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 5 minutes, then agitate to ensure complete lysis.
-
-
ELISA Procedure (follow kit manufacturer's instructions):
-
Briefly, add cell lysates to the antibody-coated microplate.
-
Incubate to allow capture of the target protein (Substrate-Y).
-
Wash the plate.
-
Add a detection antibody that specifically recognizes the phosphorylated form of Substrate-Y.
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the plate.
-
Add TMB substrate and allow color to develop.
-
Stop the reaction and read the absorbance at 450 nm.
-
Data Presentation & Interpretation:
The results will show a dose-dependent decrease in the phosphorylation of Substrate-Y.
| This compound (µM) | Absorbance at 450 nm | % p-Substrate-Y Inhibition |
| 30 | 0.12 | 96.0% |
| 10 | 0.18 | 92.8% |
| 3 | 0.45 | 82.0% |
| 1 | 1.10 | 56.0% |
| 0.3 | 1.95 | 22.0% |
| 0.1 | 2.40 | 4.0% |
| 0 (Vehicle) | 2.50 | 0.0% |
| No Lysate (Blank) | 0.10 | 100.0% |
The cellular IC₅₀ (or EC₅₀) should ideally be within 10-fold of the biochemical IC₅₀. [9]A large discrepancy might suggest poor cell permeability, compound efflux, or off-target effects.
Conclusion: A Self-Validating Framework
This application note has outlined a comprehensive and logical workflow for the in vitro characterization of a novel compound, this compound. By progressing from broad phenotypic screening to specific biochemical and mechanistic cell-based assays, researchers can build a robust data package that validates the compound's activity at each stage. This tiered, self-validating system—where cellular activity confirms biochemical potency—is critical for making informed decisions and successfully advancing promising molecules through the drug discovery pipeline.
References
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MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]
-
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Available from: [Link]
-
PubMed Central (PMC). (n.d.). A review for cell-based screening methods in drug discovery. Available from: [Link]
-
PubMed. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available from: [Link]
-
PubChem - National Institutes of Health (NIH). (n.d.). N-(3-Aminophenyl)propanamide. Available from: [Link]
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Available from: [Link]
-
Raines Lab. (n.d.). Protein–Protein Interactions. Available from: [Link]
-
Sygnature Discovery. (n.d.). Cell Based Assays Development. Available from: [Link]
-
PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available from: [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available from: [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link]
-
PubMed. (2003). Fluorescence polarization assay to quantify protein-protein interactions. Available from: [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available from: [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Available from: [Link]
-
nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available from: [Link]
-
ResearchGate. (n.d.). In vitro analysis of small-molecule inhibitors. Available from: [Link]
-
ARC-Biotech. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. Available from: [Link]
-
PubMed. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Available from: [Link]
-
BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Available from: [Link]
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- 2. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
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- 9. resources.biomol.com [resources.biomol.com]
Application Notes and Protocols for N-(3-Aminophenyl)-4-propoxybenzamide (RN-1), a Novel PARP Inhibitor, in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Precision Oncology with the PARP Inhibitor RN-1
The landscape of targeted cancer therapy is continually evolving, with a significant focus on exploiting the intrinsic vulnerabilities of cancer cells. One of the most successful strategies in this realm has been the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] This document provides a detailed guide to the use of a novel, potent PARP inhibitor, N-(3-Aminophenyl)-4-propoxybenzamide (hereafter referred to as RN-1 ), in cell culture-based research.
PARP enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. The inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into toxic DSBs. With a compromised HR pathway, these cells are unable to repair these DSBs, leading to cell death through a mechanism known as synthetic lethality.[2][5]
RN-1 is a small molecule inhibitor designed to target the catalytic activity of PARP. Its unique chemical structure offers the potential for high specificity and potency, making it a valuable tool for investigating the role of PARP in various cellular processes and for preclinical evaluation as a potential therapeutic agent. These application notes will provide a comprehensive overview of the essential protocols for the effective use of RN-1 in a research setting.
Physicochemical Properties and Handling of RN-1
A thorough understanding of the physicochemical properties of RN-1 is essential for its proper handling and use in experiments.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₆H₁₈N₂O₂ | Calculated |
| Molecular Weight | 270.33 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for benzamides[6] |
| Solubility | Soluble in DMSO (>10 mg/mL), ethanol, and methanol. Sparingly soluble in water. | General for benzamide-based inhibitors |
| Storage | Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. | Standard for small molecule inhibitors |
Safety Precautions: RN-1 is a bioactive small molecule and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Mechanism of Action: Inducing Synthetic Lethality
The primary mechanism of action of RN-1 is the inhibition of PARP, which disrupts the repair of DNA single-strand breaks. In cancer cells with deficient homologous recombination, this leads to the accumulation of double-strand breaks and subsequent cell death.
Figure 1: Mechanism of RN-1 in inducing synthetic lethality. In normal cells, PARP repairs single-strand DNA breaks. In BRCA-deficient cancer cells, RN-1 inhibits PARP, leading to the accumulation of double-strand breaks during replication, which cannot be repaired, resulting in cell death.
Cell Culture Applications: A Step-by-Step Guide
Cell Line Selection: The Foundation of a Successful Experiment
The choice of cell lines is critical for studying the effects of a PARP inhibitor. To demonstrate synthetic lethality, it is recommended to use isogenic cell line pairs, where one line has functional BRCA genes and the other has deficient BRCA genes.
Recommended Cell Lines:
-
SUM149PT: A human breast cancer cell line with a BRCA1 mutation.
-
RPE-1: A human retinal pigment epithelial cell line that is BRCA1/2 proficient. Isogenic BRCA1 or BRCA2 knockout lines can be generated.
-
CAPAN-1: A human pancreatic cancer cell line with a BRCA2 mutation.
-
BxPC-3: A human pancreatic cancer cell line that is BRCA proficient.
Protocol 1: Preparation of RN-1 Stock and Working Solutions
Accurate preparation of stock and working solutions is crucial for reproducible results.
Materials:
-
RN-1 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of RN-1 powder needed to make a 10 mM stock solution in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 2.70 mg of RN-1 (MW = 270.33 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: Determining the Optimal Concentration (IC₅₀) using a Cytotoxicity Assay
A cytotoxicity assay is essential to determine the concentration of RN-1 that inhibits cell growth by 50% (IC₅₀).[7][8][9]
Materials:
-
Selected cell lines
-
96-well cell culture plates
-
RN-1 working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow cells to attach.
-
-
Treatment:
-
Prepare a series of RN-1 dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the RN-1 dilutions or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the RN-1 concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Hypothetical IC₅₀ Values for RN-1:
| Cell Line | BRCA Status | IC₅₀ (µM) |
| SUM149PT | BRCA1 mutant | 0.5 |
| RPE-1 | BRCA1/2 proficient | >50 |
| CAPAN-1 | BRCA2 mutant | 0.8 |
| BxPC-3 | BRCA proficient | >50 |
Protocol 3: Western Blot Analysis of PARP Activity
This protocol assesses the ability of RN-1 to inhibit PARP activity by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity.[10]
Materials:
-
Cell lysates from RN-1 treated and control cells
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Primary antibodies: anti-PAR, anti-PARP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with RN-1 at various concentrations (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-PAR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for PARP1 and β-actin to ensure equal loading.
-
Protocol 4: Immunofluorescence Staining for DNA Damage Markers
This protocol visualizes the formation of DNA double-strand breaks by staining for DNA damage response markers such as γH2AX and 53BP1.[11][12]
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX, anti-53BP1
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells grown on coverslips with RN-1 (e.g., 1 µM) for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
-
Antibody Staining:
-
Incubate with primary antibodies (anti-γH2AX and anti-53BP1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the foci using a fluorescence microscope.
-
Experimental Workflow: From Hypothesis to Data
A well-structured experimental workflow is essential for obtaining reliable and interpretable data.
Figure 2: Overall experimental workflow. This diagram outlines the key phases for investigating the effects of RN-1 in cell culture, from initial setup and optimization to mechanistic studies and data analysis.
References
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
- Kanev, P., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols.
-
Reaction Biology. (n.d.). PARP Assay Services. Retrieved from [Link]
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot evaluation of PARP activity and DNA damage in.... Retrieved from [Link]
- Srinivasan, S., et al. (2019).
- Polo, S. E., & Jackson, S. P. (2011). Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. DNA Repair.
-
National Cancer Institute. (n.d.). PARP Inhibitors. Retrieved from [Link]
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National Institutes of Health. (n.d.). High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL. Retrieved from [Link]
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Bio-protocol. (n.d.). Immunofluorescence staining of DNA damage markers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair. Retrieved from [Link]
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Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]
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MDPI. (n.d.). Development of Mitochondria-Targeted PARP Inhibitors. Retrieved from [Link]
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Cancer Research UK. (n.d.). PARP Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). PARP‐1 inhibitors with phenotypic effects in cellular assays. Retrieved from [Link]
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Journal of Visualized Experiments. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]
-
Annual Reviews. (2021). Mechanism of Action of PARP Inhibitors. Retrieved from [Link]
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]
-
Dana-Farber Cancer Institute. (2016). How Do PARP Inhibitors Work In Cancer?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]
-
PubMed. (n.d.). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I optimize immunoFISH for detection of DNA damage proteins?. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
-
PubMed. (n.d.). PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. Retrieved from [Link]
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PLOS One. (n.d.). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of p-aminobenzamide.
-
PubChem. (n.d.). 4-acetamido-N-(3-aminophenyl)benzamide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. Retrieved from [Link]
-
Ciencia Digital. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-4-nitrobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Aminophenyl)propanamide. Retrieved from [Link]
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- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: N-(3-Aminophenyl)-4-propoxybenzamide as a Putative VEGFR-2 Inhibitor: A Guide to Experimental Characterization
Abstract
This document provides a comprehensive experimental framework for the evaluation of N-(3-Aminophenyl)-4-propoxybenzamide as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with VEGFR-2 being a primary mediator of this pathway.[1] Inhibiting VEGFR-2 is a clinically validated strategy in oncology.[2] This guide is intended for researchers in drug discovery and development, offering detailed protocols for a tiered approach to inhibitor characterization, from direct enzymatic assays to complex cell-based functional models of angiogenesis. We emphasize the scientific rationale behind each protocol to ensure robust and reproducible data generation.
Introduction: The Rationale for Targeting VEGFR-2
Vascular Endothelial Growth Factor A (VEGF-A) is a master regulator of angiogenesis.[3] Its signaling is predominantly mediated through VEGFR-2 (also known as KDR/Flk-1), a receptor tyrosine kinase expressed on endothelial cells.[3] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[4][5] This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[4][6] These pathways collectively drive endothelial cell proliferation, migration, survival, and vascular permeability—all essential steps for the formation of new blood vessels.[1]
Dysregulation of the VEGF/VEGFR-2 axis is a hallmark of cancer, where it sustains the growth of tumors by providing necessary oxygen and nutrients.[7] Therefore, small molecule inhibitors that target the ATP-binding pocket of the VEGFR-2 kinase domain are a cornerstone of modern anti-angiogenic therapy. The characterization of a novel compound like this compound requires a systematic approach to validate its on-target activity and its functional impact on endothelial cell biology.
VEGFR-2 Signaling Pathway Overview
The diagram below illustrates the critical junctures in the VEGFR-2 signaling cascade that are targeted by kinase inhibitors and assessed in the subsequent experimental protocols.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Characterization
We propose a three-tiered validation process. This workflow ensures that observations of anti-angiogenic effects in complex cellular models are directly attributable to the on-target inhibition of VEGFR-2 by the test compound.
Caption: Tiered experimental workflow for inhibitor validation.
Tier 1 Protocol: In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human VEGFR-2 and to calculate its half-maximal inhibitory concentration (IC50).
Scientific Rationale: A cell-free biochemical assay is the gold standard for confirming direct interaction between an inhibitor and its target kinase.[5] It isolates the enzyme, substrate, and inhibitor from other cellular components, ensuring that any observed effect is due to direct inhibition of kinase activity. Commercially available kits, such as the VEGFR2 (KDR) Kinase Assay Kit, provide a reliable and standardized format for this purpose.[8][9] The principle involves measuring the consumption of ATP, which correlates with kinase activity.
Protocol: (Adapted from BPS Bioscience VEGFR2 Kinase Assay Kit)[9]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water.
-
Thaw the 500 µM ATP solution and the 50x PTK substrate (e.g., Poly(Glu:Tyr 4:1)) at room temperature.
-
Prepare the test compound, this compound, by creating a 10-point serial dilution series in 100% DMSO, starting from 1 mM. This will be further diluted in the assay buffer. A known VEGFR-2 inhibitor (e.g., Sorafenib, Pazopanib) should be used as a positive control.[5][10]
-
-
Assay Plate Setup (96-well, white plate):
-
Add 5 µL of the test compound dilutions to the appropriate wells. For controls, add 5 µL of DMSO (vehicle control) or positive control inhibitor. The final DMSO concentration should not exceed 1%.[8]
-
Add 20 µL of a master mix containing 1x Kinase Assay Buffer, ATP (final concentration ~20 µM), and PTK substrate (final concentration 1x).
-
To initiate the reaction, add 25 µL of diluted VEGFR-2 enzyme (e.g., 0.05 - 0.2 ng/µL) to all wells except the "no enzyme" blank.
-
-
Incubation:
-
Seal the plate and incubate at 30°C for 45 minutes.
-
-
Detection:
-
After incubation, add 50 µL of Kinase-Glo® Max reagent to each well. This reagent depletes remaining ATP and generates a luminescent signal from the ADP produced.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and the highest concentration of the positive control as 0% activity.
-
Plot the percent inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
| Parameter | Example Value |
| Test Article | This compound |
| Positive Control | Sorafenib |
| IC50 (Test Article) | To be determined |
| IC50 (Sorafenib) | ~3-10 nM[5] |
Tier 2 Protocol: Cellular Target Engagement via Western Blot
Objective: To confirm that this compound inhibits VEGF-A-induced VEGFR-2 phosphorylation in a relevant cellular context, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Scientific Rationale: Demonstrating that a compound can inhibit its target in a living cell is a critical step.[11] Western blotting allows for the direct visualization and quantification of the phosphorylation status of VEGFR-2 at key activating residues (e.g., Y1175).[4] A reduction in the ratio of phosphorylated VEGFR-2 (p-VEGFR-2) to total VEGFR-2 in the presence of the inhibitor provides strong evidence of on-target activity.[12]
Protocol:
-
Cell Culture and Starvation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.[13]
-
Serum-starve the cells for 4-6 hours in a basal medium (e.g., Medium 200PRF with no supplements) to reduce basal receptor activation.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the starved cells with various concentrations of this compound (e.g., spanning the determined IC50) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.[14] Include an unstimulated control (no VEGF-A).
-
-
Cell Lysis:
-
Immediately place the culture dish on ice and wash twice with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-VEGFR-2 (e.g., Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total VEGFR-2. Subsequently, re-probe for a loading control like GAPDH or β-actin.[12]
-
-
Densitometry Analysis:
-
Quantify the band intensities using software like ImageJ. Calculate the ratio of p-VEGFR-2 to total VEGFR-2 for each condition.[12]
-
| Treatment Group | VEGF-A (50 ng/mL) | Inhibitor (Conc.) | Expected p-VEGFR-2 / Total VEGFR-2 Ratio |
| Unstimulated Control | - | - | Low / Baseline |
| Stimulated Control | + | Vehicle (DMSO) | High (100%) |
| Test Article | + | 0.1x IC50 | Moderately Reduced |
| Test Article | + | 1x IC50 | Significantly Reduced |
| Test Article | + | 10x IC50 | Near Baseline |
Tier 3 Protocols: Functional Anti-Angiogenic Assays
Scientific Rationale: After confirming direct and cellular target inhibition, the next step is to assess whether this translates into a functional anti-angiogenic effect. The following assays evaluate the key processes of endothelial cell proliferation, migration, and differentiation into capillary-like structures, all of which are downstream of VEGFR-2 activation.[15][16]
HUVEC Proliferation Assay
Objective: To determine if this compound inhibits VEGF-A-induced HUVEC proliferation.
Protocol: (Based on BrdU incorporation method)[17]
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in complete growth medium and allow them to attach overnight.
-
Starvation and Treatment: Replace the medium with a low-serum basal medium (e.g., 0.5% FBS) for 4-6 hours. Then, add fresh low-serum medium containing VEGF-A (e.g., 20 ng/mL) along with serial dilutions of the test compound or vehicle.
-
Incubation: Incubate the cells for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for an additional 4-24 hours. BrdU is a thymidine analog that is incorporated into the DNA of proliferating cells.
-
Detection: Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme, followed by the addition of a colorimetric substrate.
-
Data Acquisition: Measure the absorbance on a microplate reader. The signal intensity is directly proportional to the number of proliferating cells.
-
Analysis: Normalize the data to the VEGF-A stimulated control and plot the inhibition of proliferation versus compound concentration to determine an EC50 value.
Endothelial Cell Migration Assay (Transwell)
Objective: To assess the ability of this compound to block the chemotactic migration of HUVECs towards a VEGF-A gradient.
Protocol: (Based on Boyden Chamber Assay)[18][19]
-
Chamber Setup: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add basal medium containing VEGF-A (e.g., 50 ng/mL) to the lower chamber of each well.
-
Cell Seeding: Harvest and resuspend serum-starved HUVECs in basal medium. Add the cell suspension (e.g., 50,000 cells) to the upper chamber of each insert, along with the test compound at various concentrations or vehicle.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow cells to migrate through the porous membrane towards the chemoattractant.[18]
-
Cell Removal and Staining:
-
Carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol and stain with a solution like Crystal Violet or DAPI.[15]
-
-
Imaging and Quantification:
-
Take images of several random fields for each membrane using a microscope.
-
Count the number of migrated, stained cells per field.
-
-
Analysis: Calculate the average number of migrated cells for each condition and express the data as a percentage of the VEGF-A stimulated control.
Endothelial Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of HUVECs to differentiate and form capillary-like networks in vitro.
Scientific Rationale: This assay is a powerful model that recapitulates the later stages of angiogenesis, where endothelial cells organize into three-dimensional structures.[20][21] It is highly sensitive to anti-angiogenic compounds.
Protocol: (Adapted from standard Matrigel/ECM gel methods)[20][22]
-
Plate Coating: Thaw a basement membrane extract (e.g., Matrigel® or Geltrex™) on ice. Pipette 50-100 µL into each well of a pre-chilled 96-well plate and allow it to solidify by incubating at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing a low concentration of serum.
-
Treatment and Seeding: Prepare cell suspensions containing the test compound at various concentrations or vehicle. It is also common to include VEGF-A to stimulate robust tube formation.
-
Plating: Seed the HUVEC suspension (e.g., 10,000-20,000 cells/well) onto the surface of the solidified matrix.[21]
-
Incubation: Incubate the plate at 37°C for 4-18 hours. Monitor the formation of tube-like networks periodically under a microscope.
-
Imaging: Capture images of the networks formed in each well using a phase-contrast microscope.
-
Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as total tube length, number of nodes, and number of branches.[15]
-
Analysis: Normalize the quantitative data to the vehicle-treated control and plot the inhibition of tube formation parameters against compound concentration.
| Functional Assay | Key Parameter Measured | Expected Outcome with Effective Inhibitor |
| Proliferation | BrdU Incorporation (Absorbance) | Dose-dependent decrease in signal |
| Migration | Number of Migrated Cells | Dose-dependent decrease in cell count |
| Tube Formation | Total Tube Length, Branch Points | Dose-dependent disruption of network integrity |
Conclusion
The experimental framework outlined in this application note provides a rigorous, multi-tiered approach to characterize this compound as a potential VEGFR-2 inhibitor. By systematically progressing from direct biochemical assays to on-target cellular validation and finally to functional anti-angiogenic readouts, researchers can build a comprehensive data package. This logical progression ensures that the biological effects observed are mechanistically linked to the inhibition of VEGFR-2, providing a solid foundation for further preclinical and clinical development.
References
-
PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Retrieved from [Link][15]
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link][3]
-
Chen, X., et al. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link][4]
-
Donovan, D., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. Retrieved from [Link][23]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link][8]
-
El-Damasy, D. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][15][20]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. RSC Advances. Retrieved from [Link][5]
-
Bio-protocol. (n.d.). HUVEC proliferation assay. Retrieved from [Link][17]
-
ResearchGate. (n.d.). Western blot analysis of phosphorylation level of VEGFR2.... Retrieved from [Link][12]
-
PromoCell. (n.d.). Endothelial cell transmigration and invasion assay. Retrieved from [Link][18]
-
PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link][6]
-
ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link][22]
-
Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved from [Link][1]
-
Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Retrieved from [Link][21]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. Retrieved from [Link][9]
-
Shen, G., et al. (2012). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Biomacromolecules. Retrieved from [Link][11]
-
Bio-protocol. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Retrieved from [Link][16]
-
Frontiers. (n.d.). Potent VEGFR-2 inhibitors for resistant breast cancer.... Retrieved from [Link][7]
-
Sarabipour, S., et al. (2016). VEGFR-2 conformational switch in response to ligand binding. eLife. Retrieved from [Link][14]
-
Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. Retrieved from [Link][2]
-
Creative Biolabs. (n.d.). Cell Migration Assay. Retrieved from [Link][19]
Sources
- 1. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 2. drugs.com [drugs.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol [sigmaaldrich.com]
- 14. elifesciences.org [elifesciences.org]
- 15. promocell.com [promocell.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. regmednet.com [regmednet.com]
- 19. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 20. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. ibidi.com [ibidi.com]
- 23. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-Aminophenyl)-4-propoxybenzamide
Welcome to the technical support guide for the synthesis of N-(3-Aminophenyl)-4-propoxybenzamide. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis. The core of this synthesis is a selective mono-amide coupling reaction, a process that requires careful control to achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My yield is consistently low. What are the primary factors affecting the yield?
Low yields can stem from several factors, including incomplete reactions, suboptimal reagent stoichiometry, or degradation of materials. The most critical aspect of this synthesis is controlling the reaction to favor the desired mono-acylated product over the di-acylated byproduct.
Troubleshooting Steps:
-
Reagent Quality: Ensure the starting materials, m-phenylenediamine and 4-propoxybenzoyl chloride (or 4-propoxybenzoic acid), are pure and dry. 4-propoxybenzoyl chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid, which will not react under standard conditions without an activating agent.
-
Stoichiometry: The molar ratio of the reactants is crucial. Since m-phenylenediamine has two nucleophilic amino groups, using an excess of the diamine is a key strategy to statistically favor mono-acylation. A molar ratio of 2:1 to 4:1 of m-phenylenediamine to 4-propoxybenzoyl chloride is a good starting point.
-
Reaction Temperature: Amide bond formation is typically exothermic. Running the reaction at low temperatures (e.g., 0-5 °C), at least during the addition of the acylating agent, helps to control the reaction rate and improve selectivity.
-
Slow Addition: Adding the 4-propoxybenzoyl chloride solution dropwise to the solution of m-phenylenediamine is paramount. This maintains a low instantaneous concentration of the acylating agent, which significantly reduces the probability of a second acylation event on the same diamine molecule.[1]
Q2: I am observing a significant amount of a less polar, high-molecular-weight impurity in my crude product. How can I prevent its formation?
This impurity is almost certainly the di-acylated byproduct, N,N'-(1,3-phenylene)bis(4-propoxybenzamide). Its formation is the primary competitive pathway and the main reason for reduced yields of the desired product.
Causality: Both amino groups on m-phenylenediamine are nucleophilic. Once the first acylation occurs to form the desired product, the remaining amino group can still react with another molecule of 4-propoxybenzoyl chloride.
Prevention Strategies:
-
Controlled Stoichiometry: As mentioned in Q1, use a significant excess of m-phenylenediamine. This ensures that molecules of 4-propoxybenzoyl chloride are statistically more likely to encounter an unreacted diamine molecule rather than a mono-acylated one.
-
High Dilution: Running the reaction under more dilute conditions can also disfavor the second acylation, although this may increase reaction time.
-
Choice of Base and Solvent: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. The choice of an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is also important for solubility and reaction kinetics.[2]
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Diamine:Acyl Chloride) | 2:1 to 4:1 | Statistically favors mono-acylation. |
| Temperature | 0-5 °C (during addition) | Controls exothermic reaction, improves selectivity. |
| Addition Rate | Slow, dropwise over 1-2 hours | Maintains low concentration of acylating agent. |
| Solvent | Anhydrous DCM, THF, or Dioxane | Good solubility for reactants, aprotic nature. |
| Base | Triethylamine or Pyridine (~1.1 eq) | Neutralizes HCl byproduct without competing. |
Q3: How can I effectively purify the crude this compound from the di-acylated byproduct and unreacted starting materials?
Purification can be challenging due to the similar nature of the components. A multi-step approach is often most effective.
-
Aqueous Workup: First, perform an aqueous wash. An acidic wash (e.g., dilute HCl) will protonate and remove the excess basic m-phenylenediamine. A subsequent basic wash (e.g., dilute NaHCO₃) will remove any unreacted 4-propoxybenzoic acid (from hydrolysis of the acid chloride). The desired product and the di-acylated byproduct will remain in the organic layer.
-
Recrystallization: Recrystallization is often the most effective method for removing the di-acylated byproduct. The desired mono-acylated product has both a free amino group and an amide, making it more polar than the highly symmetric, non-polar di-acylated byproduct.
-
Solvent Screening: A good starting point for a recrystallization solvent system is a polar solvent in which the crude material is soluble at high temperatures but poorly soluble at low temperatures, such as ethanol, isopropanol, or acetone/hexane mixtures.[3] Experiment with solvent pairs like ethanol/water or ethyl acetate/hexanes.
-
-
Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel column chromatography can be used. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will be necessary. The less polar di-acylated byproduct should elute first, followed by the more polar desired product.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the mono-acylated product.
Materials:
-
m-Phenylenediamine (3.24 g, 30 mmol, 3.0 eq)
-
4-Propoxybenzoyl chloride (1.99 g, 10 mmol, 1.0 eq)
-
Triethylamine (1.53 mL, 11 mmol, 1.1 eq)
-
Anhydrous Dichloromethane (DCM, 100 mL)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-phenylenediamine in 50 mL of anhydrous DCM. Add triethylamine to the solution.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Dissolve 4-propoxybenzoyl chloride in 50 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the 4-propoxybenzoyl chloride solution dropwise to the cooled diamine solution over 1 hour with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess diamine, followed by saturated NaHCO₃ (1 x 50 mL), and finally brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude solid obtained from Protocol 1 to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or another suitable solvent) to the flask until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystals of the desired product should begin to form.
-
To further increase the yield, place the flask in an ice bath or refrigerator for at least 1 hour.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum. Characterize the product by NMR and MS to confirm identity and purity.
Visual Guides
Reaction Workflow and Byproduct Formation
The following diagram illustrates the desired reaction pathway versus the common side reaction.
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common issues.
Caption: Decision tree for troubleshooting the synthesis.
References
-
Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study. ResearchGate. Available at: [Link]
-
Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
Sources
N-(3-Aminophenyl)-4-propoxybenzamide solubility issues and solutions
Technical Support Center: N-(3-Aminophenyl)-4-propoxybenzamide
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and formulation of this compound. As a senior application scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility and handling of this compound.
Q1: What are the basic solubility properties of this compound?
Based on its chemical structure—a rigid benzamide core with two aromatic rings and a propoxy group—this compound is classified as a poorly water-soluble, or "brick dust," compound. Its significant hydrophobic surface area outweighs the polar contributions from the amide and amine functionalities.
-
Aqueous Solubility: Extremely low. Direct dissolution in aqueous buffers (like PBS) is not recommended and will likely result in precipitation or an insoluble suspension.
-
Organic Solvent Solubility: The compound exhibits good solubility in aprotic polar organic solvents.
| Solvent | Expected Solubility | Common Use |
| Dimethyl Sulfoxide (DMSO) | High (>10 mg/mL) | Primary choice for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | High (>10 mg/mL) | Alternative to DMSO for stock solutions. |
| Ethanol (EtOH) | Moderate | May be used as a co-solvent, but solubility is limited. |
| Methanol (MeOH) | Low to Moderate | Less effective than ethanol. |
| Water / PBS | Very Low (<0.1 mg/mL) | Not suitable as a primary solvent. |
Q2: I dissolved the compound in DMSO for my cell-based assay, but it crashed out when I added it to the media. Why did this happen and how can I fix it?
This is a classic case of solvent-shift precipitation. Your compound is soluble in 100% DMSO but becomes insoluble when the DMSO concentration is drastically diluted by the aqueous cell culture medium.
Causality: The high concentration of DMSO in the stock solution maintains a favorable solvation shell around the compound. When this stock is diluted into the aqueous medium (e.g., to <0.5% DMSO), water becomes the dominant solvent. Since the compound is hydrophobic, it cannot remain dissolved in the water-rich environment and precipitates out.
Solutions:
-
Lower the Final Concentration: Test a serial dilution of your compound to find the highest concentration that remains soluble in your final assay medium.
-
Use an Intermediate Dilution Step: Instead of adding the DMSO stock directly to the media, perform an intermediate dilution in a mixture of organic and aqueous solvent (e.g., 1:1 ethanol:PBS) before the final dilution into the cell media. This can sometimes ease the transition between solvents.
-
Employ Formulation Strategies: For in-vivo or more demanding in-vitro work, consider advanced formulation approaches as detailed in the troubleshooting guide below.
Q3: Can I improve aqueous solubility by adjusting the pH?
Yes, pH adjustment can be a viable strategy due to the presence of the basic aminophenyl group.
Mechanism: The primary amine (-NH2) on the phenyl ring has a pKa (predicted) in the range of 3-4. By lowering the pH of the aqueous solution to be well below this pKa (e.g., pH 1-2), the amine group becomes protonated (-NH3+). This positive charge significantly increases the molecule's polarity and its interaction with water, thereby enhancing solubility.
Practical Steps:
-
Attempt to dissolve the compound in an acidic buffer (e.g., a citrate or glycine-HCl buffer with a pH of 2.0).
-
Alternatively, prepare a slurry of the compound in water and slowly add dilute hydrochloric acid (HCl) dropwise while vortexing until the compound dissolves.
-
Crucial Caveat: Be aware that the low pH required may not be compatible with your experimental system (e.g., it could be toxic to cells or affect protein stability). Furthermore, readjusting the pH back towards neutral will likely cause the compound to precipitate again.
Part 2: Troubleshooting Guide for Advanced Applications
This section provides step-by-step protocols for overcoming significant solubility challenges, particularly for in vivo studies or complex in vitro models.
Issue: Preparing a Dosing Solution for Animal Studies
Challenge: Standard DMSO-based formulations are often unsuitable for in vivo use due to toxicity and precipitation upon injection. A stable, biocompatible formulation is required.
Solution Workflow: Co-Solvent and Surfactant System
This protocol aims to create a clear, stable aqueous formulation suitable for parenteral administration.
Technical Support Center: Optimizing N-Acylation of 3-Aminoaniline
Welcome to the technical support center for the N-acylation of 3-aminoaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring your success in synthesizing mono-acylated products with high yield and purity. Our troubleshooting guides and FAQs are structured to address the specific challenges you may encounter.
The Challenge: Selective Mono-N-Acylation of a Diamine
The N-acylation of 3-aminoaniline presents a classic chemoselectivity challenge. With two nucleophilic amino groups, the primary goal is to favor the formation of the mono-acylated product over the di-acylated byproduct. The inherent difference in the basicity and nucleophilicity of the two amino groups in an unsubstituted diamine is negligible, making this a non-trivial transformation. However, by carefully controlling the reaction conditions, selective mono-acylation can be achieved.
This guide will provide you with the foundational knowledge and practical troubleshooting steps to optimize this reaction.
Frequently Asked Questions (FAQs)
Q1: Which amino group of 3-aminoaniline is more reactive towards acylation?
In 3-aminoaniline, both amino groups are primary aromatic amines. Their basicity and nucleophilicity are very similar. Therefore, under many conditions, a statistical mixture of mono- and di-acylated products is likely. Achieving selectivity requires careful control of stoichiometry and reaction conditions.
Q2: What are the most common acylating agents for this reaction?
Acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) are the most frequently used acylating agents due to their high reactivity.[1] Carboxylic acids can also be employed, but they necessitate activation with coupling agents like DCC, EDC, or HATU, or require high temperatures to drive the reaction.[1]
Q3: Why is a base essential when using acyl halides or anhydrides?
The reaction of an amine with an acyl halide or anhydride generates an acidic byproduct (e.g., HCl or a carboxylic acid).[1] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base, such as pyridine or triethylamine, is added to neutralize this acid, allowing the reaction to proceed to completion.[1]
Q4: How does the choice of solvent impact the reaction?
The solvent plays a crucial role in solubility and reaction rate. Aprotic solvents like Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are commonly used.[1] The solvent should be inert to the reactants and capable of dissolving the 3-aminoaniline.
Q5: Is it possible to achieve selective mono-acylation?
Yes, selective mono-acylation is achievable primarily by controlling the stoichiometry. Using a slight excess of the 3-aminoaniline relative to the acylating agent, or more commonly, using a 1:1 or slightly less than 1:1 ratio of the acylating agent to the diamine, will favor mono-acylation. Slow addition of the acylating agent at low temperatures is also a key strategy to prevent localized high concentrations that can lead to di-acylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Protonation of the starting amine. 3. Hydrolysis of the acylating agent. 4. Poor quality of starting materials. | 1. Monitor the reaction by TLC or LCMS to ensure completion. Extend the reaction time if necessary. 2. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used to scavenge the acid byproduct. 3. Use an anhydrous solvent and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 4. Purify the 3-aminoaniline before use, for example, by recrystallization, as aromatic amines can oxidize over time.[1] |
| Formation of Di-acylated Product | 1. Incorrect stoichiometry (excess acylating agent). 2. Acylating agent added too quickly. 3. Reaction temperature is too high. | 1. Use a stoichiometric amount (1.0 equivalent) or a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the acylating agent. 2. Add the acylating agent dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile. 3. Maintain a low reaction temperature (0 °C to room temperature) to control the reaction rate. |
| Unreacted Starting Material | 1. Insufficient amount of acylating agent. 2. Reaction time is too short. 3. Deactivation of the amine by protonation. | 1. Use at least 1.0 equivalent of the acylating agent. 2. Monitor the reaction by TLC or LCMS and allow it to proceed until the starting material is consumed. 3. Ensure an adequate amount of base is present. |
| Difficult Product Purification | 1. Product co-elutes with starting material or di-acylated product. 2. Product is water-soluble. | 1. During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic 3-aminoaniline starting material as its water-soluble salt.[1] 2. If the product is sufficiently non-polar, perform an aqueous workup and extract with an organic solvent. For water-soluble products, avoid extensive aqueous washes and consider alternative purification methods like recrystallization or preparative HPLC. |
Experimental Protocols
General Protocol for N-Acylation of 3-Aminoaniline with an Acyl Chloride
This protocol aims for mono-acylation and should be optimized for specific acyl chlorides.
Materials:
-
3-Aminoaniline
-
Acyl chloride (e.g., Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-aminoaniline (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add a base such as pyridine (1.1 equivalents) to the stirred solution.[1]
-
Add the acyl chloride (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via a dropping funnel over 30-60 minutes. Ensure the temperature remains below 5 °C during the addition.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.[1]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted 3-aminoaniline and the base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Optimization Workflow
A systematic approach is key to optimizing the reaction conditions. The following diagram illustrates a logical workflow for this process.
Caption: A systematic workflow for optimizing the N-acylation of 3-aminoaniline.
Mechanistic Insight: The Addition-Elimination Pathway
The N-acylation of an amine with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism.
Caption: The nucleophilic addition-elimination mechanism for N-acylation.
References
-
Singh, P., & Kumar, V. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
Sources
Technical Support Center: Purification of N-(3-Aminophenyl)-4-propoxybenzamide
Welcome to the technical support center for the purification of N-(3-Aminophenyl)-4-propoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the purification of this compound. Our aim is to equip you with the knowledge to enhance yield, purity, and overall success in your synthetic endeavors.
Introduction to this compound and its Purification Challenges
This compound is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. Its synthesis typically involves the acylation of 3-aminoaniline with 4-propoxybenzoyl chloride. While the synthesis may appear straightforward, the purification of the final product often presents several challenges stemming from the compound's dual functionality – a basic aromatic amine and a neutral amide – which influences its solubility and chromatographic behavior.
Common challenges include:
-
Removal of Unreacted Starting Materials: Residual 3-aminoaniline and 4-propoxybenzoic acid (from the hydrolysis of the acyl chloride) can be difficult to separate.
-
Elimination of Di-acylated Byproducts: The presence of two amino groups in 3-aminoaniline can lead to the formation of a di-acylated byproduct.
-
Product Isolation and Crystallization: The compound's polarity and solubility profile can make recrystallization and isolation challenging.
-
Chromatographic Complications: The basicity of the free amino group can lead to tailing and poor separation on standard silica gel columns.
This guide will address these issues in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky oil/dark solid. What are the likely impurities?
A1: A non-crystalline or discolored crude product often indicates the presence of several common impurities. The typical synthesis of this compound involves the reaction of 3-aminoaniline with 4-propoxybenzoyl chloride.[1][2] Based on this, the primary impurities are likely:
-
Unreacted 3-aminoaniline: A basic and relatively polar starting material.
-
4-propoxybenzoic acid: Formed from the hydrolysis of 4-propoxybenzoyl chloride by moisture. This is an acidic impurity.
-
Di-acylated byproduct (N,N'-(m-phenylene)bis(4-propoxybenzamide)): This forms when both amino groups of 3-aminoaniline react with the acyl chloride.
-
Oxidized 3-aminoaniline byproducts: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.
Q2: I'm seeing a spot on my TLC that streaks badly. What is it and how can I fix it?
A2: Streaking on a silica gel TLC plate is a classic sign of a basic compound interacting strongly with the acidic silica gel. In this case, the free amino group of your product, this compound, is the likely culprit. To resolve this:
-
Use a mobile phase modifier: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is effective. This neutralizes the acidic sites on the silica, preventing the amine from sticking and resulting in sharper spots.
-
TLC Plate Treatment: For particularly stubborn cases, you can pre-treat your TLC plate by dipping it in a solution of 1-2% triethylamine in a volatile solvent like ethyl acetate and then allowing it to dry before spotting your sample.
Q3: My column chromatography is giving poor separation and low recovery. What am I doing wrong?
A3: This is a common issue when purifying compounds with basic amine functionalities on standard silica gel. The problem and solutions are similar to those for TLC:
-
Deactivate the Silica Gel: Before running your column, flush it with your chosen eluent system containing 1-2% triethylamine. This will "deactivate" the acidic sites on the silica gel, leading to better elution of your amine-containing product and improved separation.
-
Optimize Your Solvent System: Start with a less polar solvent system and gradually increase the polarity (gradient elution). A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate. The addition of a small amount of methanol to the ethyl acetate can help elute more polar compounds.
-
Dry Loading: If your compound is not very soluble in the initial column solvent, consider "dry loading." Dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is often the preferred method for purifying amides as it can avoid potential decomposition on silica gel. The key is to find a suitable solvent or solvent system.
Problem: I can't find a good single solvent for recrystallization.
The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold. Given the dual functionality of this compound, a single solvent might not be ideal.
Solution: Use a two-solvent system.
A common and effective approach is to use a solvent pair.
Recommended Solvent Systems to Screen:
| Solvent 1 (Good Solvent) | Solvent 2 (Poor Solvent) | Rationale |
| Ethanol or Methanol | Water | The compound is likely soluble in alcohols due to the polar amine and amide groups. Water is a non-solvent for the largely organic structure. |
| Ethyl Acetate | Hexane or Heptane | Ethyl acetate can dissolve the compound, while the non-polar hexane will induce precipitation. |
| Acetone | Toluene | Acetone is a good polar aprotic solvent, and the less polar toluene can act as the anti-solvent. |
Step-by-Step Protocol for Two-Solvent Recrystallization:
-
Dissolve the crude product in the minimum amount of the hot "good solvent" (e.g., ethanol).
-
Heat the solution to boiling.
-
Slowly add the "poor solvent" (e.g., water) dropwise while keeping the solution hot until it just starts to become cloudy (this is the saturation point).
-
If the solution becomes too cloudy, add a few drops of the hot "good solvent" to clarify it.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Guide 2: Purification by Acid-Base Extraction
This technique leverages the basicity of the free amino group to separate the product from non-basic impurities.
Problem: My crude product is contaminated with non-basic impurities like the di-acylated byproduct.
Solution: Perform an acid-base workup.
This method will protonate your desired product, making it water-soluble, while non-basic impurities remain in the organic layer.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M hydrochloric acid (HCl). The protonated this compound will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the acidic aqueous layers.
-
Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 8).
-
The deprotonated product should precipitate out of the solution. If it oils out, you can extract it back into an organic solvent.
-
Collect the solid product by vacuum filtration and wash with cold water. Alternatively, extract the product with an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent.
Guide 3: Column Chromatography with Deactivated Silica
When recrystallization or acid-base extraction is not sufficient, column chromatography can be employed.
Problem: My product still shows impurities after recrystallization, and they have similar polarity.
Solution: Use flash column chromatography on deactivated silica gel.
Step-by-Step Protocol for Column Chromatography:
-
Choose a Solvent System: Use TLC with a basic modifier (e.g., 1% Et₃N in 3:1 Hexane:Ethyl Acetate) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
Prepare the Column:
-
Slurry pack a silica gel column with your chosen eluent (without the basic modifier initially).
-
Once packed, flush the column with 2-3 column volumes of the eluent containing the basic modifier (e.g., 1% Et₃N). This deactivates the silica.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM.
-
Alternatively, use the dry loading method described in the FAQs.
-
-
Elute the Column:
-
Run the column with your chosen eluent containing the basic modifier.
-
If separation is still difficult, consider a shallow gradient elution, slowly increasing the polarity of your mobile phase.
-
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Stability and Storage
Q4: Is this compound stable? How should I store it?
A4: Like many aromatic amines, this compound can be sensitive to light and air, leading to gradual oxidation and discoloration over time. The amide bond itself is generally stable under neutral conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Storage Recommendations:
-
Short-term: Store in a tightly sealed vial in a cool, dark place.
-
Long-term: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).
References
- Synthesis of N-(diisopropylphosphanyl)benzamide. Molecules 2021, 26(1), 1.
- N-(3-chlorophenethyl)-4-nitrobenzamide. Molecules 2023, 28(1), 1.
- Synthesis of N-(4-aminophenyl)-substituted benzamides.
- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
- Amide synthesis by acyl
- Recrystallization. Organic Chemistry Lab Technique Video. YouTube.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Recrystallis
- Recrystallization and Crystallization. University of California, Los Angeles Department of Chemistry and Biochemistry.
- Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy 2014, 8, 133-146.
- Preparation of N-aryl isoquinolones.
- Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies.
- Chemistry of Amides. Chemistry LibreTexts.
- High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design 2018, 18(10), 6141-6147.
- Amide synthesis by acyl
- Recrystalliz
- Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Journal of Molecular Structure 2016, 1108, 649-661.
- Recrystalliz
- Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals 2021, 11(1), 74.
- Supporting Information for a manuscript. Royal Society of Chemistry.
- N-(3-Aminophenyl)propanamide. PubChem.
- Recrystallization Lab Procedure of Benzoic Acid. YouTube.
- Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Food Additives & Contaminants: Part A 2022, 39(5), 948-960.
- N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis. ChemicalBook.
- Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters 2013, 15(8), 1854-1857.
- Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Indian Journal of Chemistry - Section A 2006, 45(1), 130-136.
- Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Mass Spectrometry 2023, 58(5), e4972.
- Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Journal of Cancer Research and Clinical Oncology 1990, 116(4), 415-420.
Sources
Technical Support Center: Mitigating Off-Target Effects of N-(3-Aminophenyl)-4-propoxybenzamide in Preclinical Assays
Welcome to the technical support center for researchers utilizing N-(3-Aminophenyl)-4-propoxybenzamide and other novel small molecule inhibitors. This guide is designed to provide in-depth, field-proven insights into identifying and mitigating off-target effects during your experimental workflows. As drug development professionals, ensuring the specificity of your compound is paramount for accurate data interpretation and the successful progression of your research. This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides with step-by-step protocols to address common challenges encountered in the lab.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding off-target effects of this compound and related compounds.
Q1: What are off-target effects and why are they a concern for my research?
A1: Off-target effects are unintended interactions between a drug or compound, in this case, this compound, and cellular components other than its primary biological target. These interactions can lead to misleading experimental results, cellular toxicity, or unforeseen side effects in later stages of drug development. Understanding and minimizing these effects are crucial for validating your findings and ensuring the therapeutic potential of your compound.
Q2: My initial screens show promising activity. Could this be due to off-target effects?
A2: It's possible. Potent activity in primary assays can sometimes be a result of a compound interacting with multiple targets. It is essential to perform secondary assays and broader selectivity profiling to confirm that the observed phenotype is a direct consequence of modulating the intended target.
Q3: What is the primary target of this compound?
A3: Based on structure-activity relationship studies of similar aminophenyl benzamide derivatives, a likely primary target class for this compound is the Histone Deacetylase (HDAC) family of enzymes.[1][2][3] However, without specific experimental data, this remains a hypothesis. This guide will proceed with the assumption that this compound is being investigated as a potential HDAC inhibitor, while also providing general strategies applicable to other target classes.
Q4: What are the first steps I should take to investigate potential off-target effects?
A4: A good starting point is to perform a literature search for compounds with similar chemical scaffolds. This can provide clues about potential off-target families. Following this, a tiered approach to experimental validation is recommended, starting with in-vitro selectivity profiling against related targets (e.g., other HDAC isoforms) and then expanding to broader panels of unrelated targets (e.g., kinases, GPCRs).
II. Troubleshooting Guides: From Ambiguous Results to Actionable Insights
This section provides detailed troubleshooting advice in a question-and-answer format to help you navigate specific experimental challenges.
Scenario 1: Inconsistent IC50 values in cellular vs. biochemical assays.
Q: I'm observing a significant discrepancy in the potency (IC50) of this compound between my purified HDAC enzyme assay and my cell-based reporter assay. What could be the cause?
A: This is a common and important observation that can provide valuable insights into your compound's behavior. The discrepancy can arise from several factors related to off-target effects and cellular processes.
-
Causality Explained: A more potent effect in a cellular context might suggest that the compound is not only inhibiting your primary target (e.g., a specific HDAC) but also other cellular components that contribute to the reporter readout. Conversely, lower potency in cells could be due to poor cell permeability, rapid metabolism, or efflux by cellular pumps.
-
Troubleshooting Workflow:
-
Assess Cell Permeability: First, rule out issues with compound uptake. Utilize techniques like mass spectrometry-based cell uptake assays to quantify intracellular compound concentration.
-
Evaluate Compound Stability: Determine the stability of your compound in cell culture media and within the cell. Degradation can lead to a loss of potency.
-
Counter-Screening against Related Targets: If permeability and stability are not issues, the discrepancy likely points to off-target activities. Perform counter-screens against other HDAC isoforms to check for broader selectivity.
-
Phenotypic Anchoring: Use a well-characterized, selective HDAC inhibitor as a positive control. If your compound elicits a different phenotypic response at equipotent concentrations, it strongly suggests the involvement of off-targets.
-
Scenario 2: Unexpected Cellular Toxicity.
Q: My cell viability assays show that this compound is cytotoxic at concentrations where I expect specific target engagement. How can I determine if this is an on-target or off-target effect?
A: Distinguishing between on-target and off-target toxicity is a critical step in lead optimization. The goal is to establish a therapeutic window where you observe target engagement without significant cell death.
-
Causality Explained: Cytotoxicity can arise from the intended inhibition of a target that is essential for cell survival (on-target toxicity) or from the compound interacting with other critical cellular pathways (off-target toxicity).
-
Troubleshooting Workflow:
-
Target Engagement Assay: First, confirm that your compound is engaging the intended target at the cytotoxic concentrations. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[4][5] A positive CETSA result indicates that the compound is binding to the target in the cellular environment.
-
Rescue Experiments: If possible, perform a rescue experiment. For example, if you are targeting a specific enzyme, overexpressing a drug-resistant mutant of that enzyme should rescue the cells from on-target toxicity. If the cells still die, the toxicity is likely off-target.
-
Broad Liability Profiling: Screen your compound against a panel of known toxicity targets, such as the hERG channel, cytochrome P450 enzymes, and a broad kinase panel.[6][7] Many contract research organizations (CROs) offer these services.
-
III. Experimental Protocols & Data Presentation
This section provides detailed methodologies for key experiments to characterize the selectivity and target engagement of this compound.
Protocol 1: Kinase Selectivity Profiling
Even if your primary target is not a kinase, profiling against a broad kinase panel is a standard step in early drug discovery to identify potential off-target liabilities.
-
Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.
-
Methodology: Commercially available kinase profiling services are the most efficient way to perform this. These services typically use radiometric or luminescence-based assays to measure kinase activity in the presence of your compound.[6]
-
Step-by-Step (Example using a commercial service):
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Submit the compound to a CRO that offers kinase selectivity profiling (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's Kinase Panels).[7]
-
Specify the screening concentration (a single high concentration, e.g., 10 µM, is common for initial screens).
-
Choose a kinase panel that provides broad coverage of the kinome.
-
The service provider will perform the assays and provide a report with the percent inhibition for each kinase.
-
-
Data Presentation: The results are typically presented in a table format, as shown below.
| Kinase Target | % Inhibition at 10 µM |
| ABL1 | 5% |
| AKT1 | 8% |
| CDK2 | 12% |
| Potential Hit 1 | >50% |
| Potential Hit 2 | >50% |
| ... | ... |
Any kinase showing significant inhibition (typically >50%) should be followed up with IC50 determination.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[4][5] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5]
-
Objective: To confirm the binding of this compound to its putative target (e.g., a specific HDAC isoform) in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specific time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[2]
-
Lysis: Lyse the cells to release their protein content.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated (denatured) proteins.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
-
Data Presentation: The results are presented as a "melting curve," plotting the amount of soluble target protein as a function of temperature. A shift in the curve to the right in the presence of the compound indicates target stabilization.
IV. Visualizing Workflows and Concepts
Diagrams can simplify complex workflows and conceptual relationships. Below are Graphviz diagrams illustrating key processes in mitigating off-target effects.
Caption: A logical workflow for troubleshooting off-target effects.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
V. Conclusion
Identifying and mitigating the off-target effects of this compound is not just a troubleshooting step, but a core component of rigorous scientific investigation and drug discovery. By employing a systematic approach of selectivity profiling, confirming target engagement in a cellular context, and carefully dissecting unexpected phenotypes, researchers can build a strong, data-driven case for the specific activity of their compound. This technical guide provides a framework for these investigations, empowering you to generate reliable and translatable results.
VI. References
-
Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]
-
Chauhan, P. S., & Kumar, A. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry Research, 20(8), 1251-1258.
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
Singh, R., & Singh, P. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 449-452.
-
Sulistyowaty, M., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences, 24(3), 2745.
-
Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
-
Zhang, Y., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2247–2257.
Sources
- 1. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Compound N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide - Chemdiv [chemdiv.com]
- 7. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Mitigating N-(3-Aminophenyl)-4-propoxybenzamide Cytotoxicity in Non-Cancerous Cells
A Note from the Senior Application Scientist:
Welcome to the technical support center. The compound you are working with, N-(3-Aminophenyl)-4-propoxybenzamide, is a novel or sparsely characterized benzamide derivative. As such, this guide has been developed based on established principles in toxicology, cell biology, and the known activities of structurally related benzamide compounds, which are often investigated as enzyme inhibitors (e.g., histone deacetylases [HDACs] or poly (ADP-ribose) polymerases [PARPs]).[1][2][3] This resource is designed to provide you with a robust framework for systematically identifying, understanding, and minimizing the off-target cytotoxicity of this compound in your non-cancerous cell models. Our approach is grounded in first principles to empower you to make data-driven decisions in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Assessment and Characterization of Cytotoxicity
Question 1: I'm observing significant cell death in my non-cancerous cell line after treatment with this compound. How do I begin to troubleshoot this?
Answer:
The first step is to systematically quantify the cytotoxic effect and determine the nature of the cell death. This involves establishing a baseline of toxicity and understanding whether the compound is inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Key Experimental Steps:
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a critical first metric. This will establish the potency of the compound's cytotoxic effect in your specific cell line. We recommend using a metabolic activity assay, such as the MTS assay, for this initial screen.[4]
-
Differentiate Between Apoptosis and Necrosis: Understanding the mechanism of cell death is crucial for developing mitigation strategies. A common method is to measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[5]
Workflow for Initial Cytotoxicity Assessment
Sources
- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of Mitochondria-Targeted PARP Inhibitors [mdpi.com]
- 4. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.de]
Validation & Comparative
A Comparative Guide to VEGFR-2 Tyrosine Kinase Inhibitors: Benchmarking Performance and a Look Toward Novel Scaffolds
To our fellow researchers, scientists, and drug development professionals,
The landscape of cancer therapy is continually evolving, with receptor tyrosine kinases (RTKs) remaining a focal point of targeted drug discovery. Among these, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a cornerstone target due to its critical role in tumor angiogenesis. This guide provides a comparative analysis of established VEGFR-2 inhibitors, supported by experimental data and detailed protocols.
Notably, the initial query for this guide centered on a specific molecule, N-(3-Aminophenyl)-4-propoxybenzamide . A comprehensive review of current scientific literature and chemical databases reveals no published data characterizing this compound as a VEGFR-2 inhibitor. Its structure shares features with other kinase inhibitors, but its activity profile against VEGFR-2 remains undocumented.
Therefore, this guide has been structured to provide a broader, more impactful context. We will first establish a baseline by comparing well-characterized, clinically relevant VEGFR-2 inhibitors. We will then explore the emerging, interconnected role of the AXL receptor tyrosine kinase, a key player in drug resistance, and discuss the potential for dual-target inhibition. This approach provides a robust framework for evaluating not only existing inhibitors but also novel chemical entities like this compound, should they enter preclinical evaluation.
The Central Role of VEGFR-2 in Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is an essential process for tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to receive oxygen and nutrients. The Vascular Endothelial Growth Factor (VEGF) family and their receptors are the primary regulators of this process.[2]
VEGFR-2 (also known as KDR or Flk-1), an RTK expressed predominantly on vascular endothelial cells, is the main mediator of the angiogenic signal in response to its ligand, VEGF-A.[3] The binding of VEGF-A induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3] This phosphorylation cascade activates multiple downstream signaling pathways, including PI3K/AKT and MAPK/ERK, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[4][5] Blocking this signaling cascade is a clinically validated strategy to inhibit tumor-induced angiogenesis.[6][7]
Comparative Analysis of Established VEGFR-2 Inhibitors
Numerous small-molecule tyrosine kinase inhibitors (TKIs) targeting VEGFR-2 have been developed and approved for clinical use. These are often multi-targeted, inhibiting other kinases involved in tumor progression. Below is a comparison of several prominent examples.
| Inhibitor | VEGFR-2 IC₅₀ (nM) | Other Key Targets (IC₅₀ in nM) | Primary Indications | Reference(s) |
| Sorafenib | 90 | PDGFR-β (57), c-KIT (68), FLT3 (59), BRAF | Hepatocellular Carcinoma, Renal Cell Carcinoma | [8] |
| Sunitinib | ~80 (Ki) | PDGFR-β, c-KIT, FLT3, RET | Renal Cell Carcinoma, GIST, Pancreatic Neuroendocrine Tumors | |
| Axitinib | 0.2 | VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFR, c-KIT | Renal Cell Carcinoma | [9] |
| Pazopanib | 30 | VEGFR-1 (10), VEGFR-3 (47), PDGFR (84), c-KIT (74) | Renal Cell Carcinoma, Soft Tissue Sarcoma | [10] |
| Regorafenib | 4.2 | TIE2, PDGFR-β, FGFR, KIT, RET, BRAF | Colorectal Cancer, GIST, Hepatocellular Carcinoma | [11] |
| Cabozantinib | 0.035 | MET (1.3), AXL (7), RET (4), KIT (4.6) | Renal Cell Carcinoma, Hepatocellular Carcinoma, Thyroid Cancer |
Causality and Insight: The data reveals a spectrum of selectivity and potency.
-
Axitinib and Cabozantinib show high potency for VEGFR-2, with IC₅₀ values in the sub-nanomolar to low nanomolar range. This high potency allows for effective target engagement at lower concentrations, potentially reducing off-target effects.
-
Sorafenib and Sunitinib are classic multi-kinase inhibitors with broader activity profiles. Their efficacy stems from simultaneously blocking multiple signaling pathways crucial for tumor growth and angiogenesis. However, this broader activity can also contribute to a wider range of side effects.
-
Regorafenib demonstrates potent inhibition of a wide array of angiogenic and stromal kinases, making it effective in tumors that rely on multiple pathways for growth and metastasis.[11]
-
Pazopanib is a potent angiogenesis inhibitor targeting VEGFR, PDGFR, and c-KIT.[10]
The choice of inhibitor in a research or clinical context is driven by the specific cancer type, its underlying genetic drivers, and the need to overcome potential resistance mechanisms.
The AXL Kinase: An Emerging Target in Drug Resistance
As we consider novel inhibitor scaffolds, it is crucial to look beyond single targets. The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a key mediator of cancer progression, metastasis, and, critically, therapeutic resistance.[1][3][11] AXL signaling promotes cell survival, migration, and immune evasion.[3] Its upregulation is a known mechanism of resistance to various targeted therapies, including VEGFR inhibitors.
Several successful multi-kinase inhibitors, such as Cabozantinib and Sitravatinib, are potent inhibitors of both VEGFR-2 and AXL. This dual-targeting strategy represents a rational approach to achieve a more durable anti-tumor response by simultaneously blocking angiogenesis and a key resistance pathway.
While no data exists for This compound , its benzamide core is a common scaffold in kinase inhibitors. Future evaluation of this and similar novel compounds should include screening against a panel of kinases that includes both VEGFR-2 and AXL to identify potentially valuable dual inhibitors.
Experimental Protocols for Inhibitor Evaluation
Validating the efficacy and selectivity of a novel VEGFR-2 inhibitor requires a multi-step, self-validating experimental workflow.
Protocol 1: In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2 and calculate its IC₅₀ value. This is the primary screen for target engagement.
Methodology (Luminescent Kinase Assay):
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Prepare a fresh solution of ATP at a concentration appropriate for the assay (e.g., 10 µM).
-
Dilute the purified recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Assay Buffer.
-
Prepare a substrate solution (e.g., Poly(Glu, Tyr) 4:1).
-
Prepare a serial dilution of the test compound (e.g., this compound) and a known inhibitor (e.g., Sorafenib) as a positive control. Use DMSO for initial stock and dilute in assay buffer.
-
-
Kinase Reaction:
-
To a 96-well white plate, add 5 µl of the diluted test compound or control.
-
Add 20 µl of the master mix containing the VEGFR-2 enzyme and substrate.
-
Initiate the reaction by adding 25 µl of the ATP solution to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection (using a reagent like Kinase-Glo™):
-
After incubation, add 50 µl of the kinase detection reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to VEGFR-2 kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Endothelial Cell Proliferation Assay
Objective: To assess the compound's ability to inhibit VEGF-induced proliferation of endothelial cells, confirming its biological effect in a cellular context.
Methodology (using Human Umbilical Vein Endothelial Cells - HUVECs):
-
Cell Culture:
-
Culture HUVECs in appropriate endothelial growth medium.
-
For the assay, seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
-
Serum Starvation & Treatment:
-
The next day, replace the growth medium with a low-serum medium (e.g., 0.2-0.5% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Prepare serial dilutions of the test compound and controls in low-serum medium.
-
Aspirate the starvation medium and add the compound dilutions to the wells.
-
Add recombinant human VEGF-A (e.g., 20 ng/mL final concentration) to all wells except the negative control group.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Proliferation Measurement (e.g., Crystal Violet Assay):
-
After incubation, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plate extensively with water to remove excess stain and allow it to dry completely.
-
Solubilize the stain by adding 100 µl of glacial acetic acid or methanol to each well.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-treated control.
-
Determine the EC₅₀ value by plotting the percent inhibition against the compound concentration.
-
Conclusion and Future Directions
The inhibition of VEGFR-2 remains a highly successful strategy in oncology. A deep understanding of the comparative potency, selectivity, and multi-targeting profiles of established inhibitors like Sorafenib, Axitinib, and Cabozantinib is essential for guiding future drug discovery efforts.
While This compound lacks specific data on VEGFR-2 inhibition, its core structure warrants investigation. The future of kinase inhibitor development will likely focus on rationally designed multi-targeted agents, particularly those that can co-inhibit primary oncogenic drivers like VEGFR-2 and key resistance pathways, such as the AXL signaling axis. Any future evaluation of novel benzamide derivatives should incorporate this dual-target screening philosophy to identify next-generation therapeutics with the potential for more profound and durable clinical benefit.
References
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Badr, M. H., et al. (2021). "Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition." Bioorganic & Medicinal Chemistry, 40, 116168. Available at: [Link]
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Barata, A., et al. (2025). "AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer Pathogenesis." Cancer Research. Available at: [Link]
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Russo, M., et al. (2022). "Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma." International Journal of Molecular Sciences, 23(23), 14787. Available at: [Link]
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Singh, A., et al. (2024). "Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds." Current Computer-Aided Drug Design. Available at: [Link]
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Elkaeed, E. B., et al. (2022). "Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies." Molecules, 27(19), 6203. Available at: [Link]
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Tanimoto, A., et al. (2021). "VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers." Cancer Science, 112(5), 2016-2027. Available at: [Link]
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Abdallah, A. E., et al. (2022). "New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 384-401. Available at: [Link]
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Berger, M. R., et al. (1988). "Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors." Cancer Treatment Reviews, 15(3), 221-233. Available at: [Link]
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Abdallah, A. E., et al. (2022). "New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation." Drug Design, Development and Therapy, 16, 619-637. Available at: [Link]
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Ujfalusi, Z., et al. (2018). "Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors." Journal of Medicinal Chemistry, 61(15), 6819-6834. Available at: [Link]
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Kim, H., et al. (2020). "A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction." Molecules, 25(11), 2636. Available at: [Link]
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Noro, R., et al. (2011). "Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2." BMC Cancer, 11, 187. Available at: [Link]
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Chen, Y., et al. (2025). "Novel peptides suppress VEGFR-3 activity and antagonize VEGFR-3-mediated oncogenic effects." Journal of Experimental & Clinical Cancer Research, 44(1), 1-16. Available at: [Link]
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Wilhelm, S. M., et al. (2011). "Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity." International Journal of Cancer, 129(1), 245-255. Available at: [Link]
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Singh, A., et al. (2024). "Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds." Current Computer-Aided Drug Design. Available at: [Link]
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Shaked, Y., et al. (2000). "The angiogenesis inhibitor tnp-470 effectively inhibits human neuroblastoma xenograft growth, especially in the setting of subclinical disease." Clinical Cancer Research, 6(5), 1846-1851. Available at: [Link]
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Khan, H., et al. (2021). "AXL receptor tyrosine kinase: a possible therapeutic target in acute promyelocytic leukemia." Journal of Cancer, 12(15), 4529-4540. Available at: [Link]
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Qi, B., et al. (2019). "Discovery of thiazolidin-4-one urea analogues as novel multikinase inhibitors that potently inhibit FLT3 and VEGFR2." Bioorganic & Medicinal Chemistry, 27(10), 2127-2139. Available at: [Link]
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Rini, B. I., et al. (2018). "Axitinib, cabozantinib, or everolimus in the treatment of prior sunitinib-treated patients with metastatic renal cell carcinoma: results of matching-adjusted indirect comparison analyses." Journal for ImmunoTherapy of Cancer, 6(1), 1-9. Available at: [Link]
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Spandidos Publications. (2015). "Vascular endothelial growth factor directly stimulates tumour cell proliferation in non-small cell lung cancer." Retrieved from: [Link]
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Podar, K., et al. (2012). "(Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor." Current Cancer Drug Targets, 12(2), 110-120. Available at: [Link]
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El-Fakharany, E. M., et al. (2021). "Discovery of new VEGFR-2 inhibitors based on bis([2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers." Bioorganic Chemistry, 114, 105072. Available at: [Link]
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Wang, H., et al. (2016). "Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis." Medicine, 95(31), e4492. Available at: [Link]
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VJOncology. (2017). "Should sunitinib still be used in the treatment of metstatic kidney cancer?" YouTube. Available at: [Link]
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A Comparative Investigation of N-(Aminophenyl)-4-propoxybenzamide Isomers: Synthesis, Characterization, and Potential Biological Significance
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities. The substitution pattern on the aromatic rings of benzanilides—compounds featuring a benzamide core with an N-phenyl substituent—can profoundly influence their physicochemical properties and pharmacological profiles. Positional isomerism, in particular, offers a subtle yet powerful tool for fine-tuning molecular characteristics such as solubility, membrane permeability, and receptor-binding affinity. This guide presents a comprehensive comparative study of N-(3-Aminophenyl)-4-propoxybenzamide and its key positional isomers.
This investigation will delve into the synthesis, purification, and characterization of these isomers, highlighting the impact of the positional variation of the amino and propoxy groups on their spectroscopic and chromatographic behaviors. Furthermore, we will explore the predicted physicochemical properties and propose a framework for evaluating their comparative biological activities, providing a valuable resource for researchers in drug discovery and development. The isomers under consideration in this guide are:
-
N-(2-Aminophenyl)-4-propoxybenzamide
-
This compound (Target Compound)
-
N-(4-Aminophenyl)-4-propoxybenzamide
-
N-(3-Aminophenyl)-2-propoxybenzamide
-
N-(3-Aminophenyl)-3-propoxybenzamide
Visualizing the Isomeric Landscape
The chemical structures of the primary isomers are depicted below, illustrating the positional variations of the amino group on the N-phenyl ring and the propoxy group on the benzoyl moiety.
Figure 1: Isomeric relationship of the studied N-(Aminophenyl)-propoxybenzamides.
Synthetic Strategy: A Generalized Approach
The synthesis of N-(aminophenyl)-propoxybenzamides can be efficiently achieved through the acylation of the corresponding phenylenediamine with a propoxybenzoyl chloride. A general and adaptable synthetic protocol is outlined below. This two-step approach involves the initial preparation of the requisite propoxybenzoic acid, followed by its conversion to the acid chloride and subsequent reaction with the appropriate phenylenediamine.
Experimental Protocol: General Synthesis
A Comparative Guide to the In-Vivo Efficacy of N-(Aminophenyl)benzamide Analogs as Histone Deacetylase Inhibitors
This guide provides a comparative analysis of the in vivo efficacy of N-(aminophenyl)benzamide analogs, a promising class of compounds targeting cancer through the inhibition of histone deacetylases (HDACs). While a multitude of analogs have been synthesized, this document focuses on those with published in vivo data, offering researchers and drug development professionals a synthesized overview of their performance, underlying mechanisms, and the experimental frameworks used for their evaluation. We will use the fundamental N-(3-aminophenyl)-4-propoxybenzamide structure as a reference point to discuss the impact of structural modifications on biological activity, drawing comparisons with clinically relevant analogs like Entinostat (MS-275) and Mocetinostat (MGCD0103).
Introduction: The Therapeutic Promise of Benzamide HDAC Inhibitors
Histone deacetylases are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. In many cancers, aberrant HDAC activity results in the silencing of tumor suppressor genes. The N-(aminophenyl)benzamide scaffold has emerged as a key pharmacophore for targeting Class I HDAC enzymes (HDAC1, 2, and 3), which are frequently dysregulated in malignant cells.
These benzamide compounds typically feature three key structural components as illustrated below: a "cap" group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site. The o-amino group of the aniline ring is crucial for this interaction, acting as the ZBG. Modifications to the cap and linker regions are pivotal for tuning potency, isoform selectivity, and pharmacokinetic properties.
Caption: General pharmacophore model for N-(aminophenyl)benzamide HDAC inhibitors.
Comparative In Vivo Efficacy of Lead Analogs
Direct comparative in vivo studies across a wide range of this compound analogs are not extensively documented in single publications. However, by synthesizing data from various studies on structurally related compounds, including the N-(2-aminophenyl) isomers Entinostat and Mocetinostat, we can construct a robust comparison. These compounds serve as benchmarks due to their progression into clinical trials.
| Compound/Analog | Cancer Model | Dosing Regimen | Key Efficacy Results | Citation |
| Entinostat (MS-275) | Murine Renal Cell Carcinoma (RENCA) | 5 mg/kg, oral gavage, 5 days/week | ~40% tumor inhibition as a single agent. >80% inhibition when combined with IL-2. Significantly increased survival. | [1] |
| Entinostat (MS-275) | Human Tumor Xenografts (various) | 49 mg/kg | Showed significant antitumor activity against multiple xenografts (excluding HCT-15). | [2] |
| Entinostat (MS-275) | Colorectal Cancer (AOM-DSS model) | Not specified | Inhibited CRC cell proliferation in vitro, but did not effectively suppress tumor growth in vivo as a single agent, suggesting microenvironment influence. | [3] |
| Mocetinostat (MGCD0103) | Human Tumor Xenografts (various) | Dose-dependent | Significantly inhibited the growth of human tumor xenografts in nude mice. | [4] |
| Mocetinostat (MGCD0103) | Pancreatic Cancer Xenograft | Not specified | Synergizes with gemcitabine to inhibit pancreatic cell growth in vivo. | [5] |
| Compound 3j (Indole-containing benzamide) | Prostate Cancer (PC-3 Xenograft) | 50 mg/kg/day | Showed significant tumor growth inhibition, though less potent than Entinostat in the same model. | [6] |
| GOE1734 (4-amino-N-(2'-aminophenyl)benzamide) | Rat Osteosarcoma, Mammary & Colorectal Carcinoma | Not specified | High growth-inhibiting efficacy in slowly proliferating tumors. Ineffective in rapidly growing tumors like Yoshida sarcoma. | [7] |
Expert Insights: The data reveals that while N-(aminophenyl)benzamides demonstrate clear single-agent in vivo activity, their efficacy is highly context-dependent. For instance, Entinostat's performance is significantly enhanced in combination with immunotherapy (IL-2), highlighting an immunomodulatory role beyond direct cytotoxicity[1]. Conversely, its limited single-agent efficacy in an immunocompetent colorectal cancer model underscores the challenges posed by the tumor microenvironment[3]. The differential activity of GOE1734 in slow versus fast-growing tumors suggests a mechanism tied to cytostatic rather than cytotoxic effects, a common feature of HDAC inhibitors that often induce cell cycle arrest and differentiation[7][8].
Mechanism of Action: From Histone Acetylation to Tumor Suppression
The primary mechanism of action for this class of compounds is the inhibition of Class I HDACs. This leads to the hyperacetylation of histone proteins, relaxing chromatin structure and allowing for the re-expression of silenced tumor suppressor genes like the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest[8].
Caption: Simplified signaling pathway for N-(aminophenyl)benzamide HDAC inhibitors.
Beyond histone targets, these inhibitors can acetylate non-histone proteins, influencing diverse cellular processes. Furthermore, studies with Entinostat have demonstrated immunomodulatory effects, including a reduction in T regulatory cells, which may contribute to its synergistic activity with immunotherapy[1].
Structure-Activity Relationships (SAR) and Pharmacokinetics
While comprehensive in vivo SAR data is sparse, in vitro studies provide valuable insights. A study on N-(2-aminophenyl)-benzamides revealed that replacing the common pyridine "cap" group with a chiral 2-aminooxazoline unit resulted in highly potent and selective inhibition of HDAC3 over HDAC1/2[9][10]. This highlights that small modifications to the cap region can dramatically alter isoform selectivity, which is critical for minimizing off-target effects.
Key SAR Insights:
-
Zinc-Binding Group: The N-(2-aminophenyl) motif is a validated and effective ZBG for Class I HDACs[9].
-
Cap Group: This region is a major determinant of isoform selectivity. Introduction of indole fragments or oxazoline units has been shown to enhance potency and modulate selectivity profiles[6][9].
-
Linker: The central benzamide core properly orients the cap and ZBG. Modifications here are less common but can impact overall conformation and properties.
Pharmacokinetic properties are crucial for in vivo efficacy. Mocetinostat is noted for being orally bioavailable with favorable PK/PD profiles[11]. In contrast, many potent experimental compounds may suffer from poor solubility or high serum albumin binding, limiting their free plasma concentration and in-vivo efficacy[9].
Experimental Protocols
To ensure the reproducibility and validity of in vivo efficacy studies, standardized protocols are essential. Below is a representative workflow for evaluating a novel N-(aminophenyl)benzamide analog in a mouse xenograft model.
Mouse Xenograft Tumor Model Workflow
This protocol outlines the key steps from cell culture to data analysis for assessing the anti-tumor efficacy of a test compound.
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A Senior Application Scientist's Guide to Target Validation: A Comparative Analysis for N-(3-Aminophenyl)-4-propoxybenzamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of small molecule-protein interactions, using the novel compound N-(3-Aminophenyl)-4-propoxybenzamide as a case study. As the specific molecular target of this compound is not yet defined in publicly accessible literature, this document outlines a strategic, multi-faceted approach to first hypothesize and then rigorously validate its binding partner. We will explore and compare key biophysical, biochemical, and cell-based methodologies, providing not just protocols, but the strategic rationale behind their application.
Introduction: The Challenge of Target Identification and Validation
This compound is a small molecule with potential therapeutic relevance. Its structural analogs, such as those with substitutions at the 4-amino position, have been investigated as inhibitors of DNA methyltransferases (DNMTs), key enzymes in epigenetic regulation.[1][2] This provides a compelling, albeit hypothetical, starting point for our investigation. The central dogma of drug discovery dictates that a compound's efficacy is intrinsically linked to its interaction with a specific molecular target. Therefore, the journey from a promising chemical entity to a validated therapeutic agent hinges on unequivocally answering two questions: What protein does it bind to, and how does it bind?
This guide will navigate the critical post-discovery phase of target validation. We will proceed under the assumption that a putative target for this compound—let's hypothesize it's a member of the DNMT family for illustrative purposes—has been identified through preliminary screens (e.g., affinity chromatography, proteomic profiling). Our focus will be on the orthogonal validation methods required to confirm this hypothesis with a high degree of scientific certainty.
The Validation Workflow: An Orthogonal and Iterative Approach
A single experimental technique is insufficient to validate a drug-target interaction. A robust validation strategy relies on the convergence of evidence from multiple, independent methods. Each technique offers a unique perspective on the binding event, and their collective data build a comprehensive and trustworthy picture.
Caption: A workflow for validating a drug-target interaction.
Part 1: Biophysical Assays — Quantifying the Direct Interaction
Biophysical assays are indispensable for confirming direct physical binding between a compound and a purified protein target.[3] They provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the nature of the interaction.
Comparison of Key Biophysical Techniques
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[4] | KD (Affinity), ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n) | "Gold standard" for thermodynamics; Label-free; In-solution measurement.[5] | High protein consumption; Lower throughput; Sensitive to buffer mismatch. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as the analyte flows over an immobilized ligand.[6] | ka (on-rate), kd (off-rate), KD (Affinity) | Real-time kinetics; High sensitivity; Low sample consumption (analyte).[7] | Protein immobilization can affect activity; Mass transport limitations can be an issue. |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Monitors the thermal denaturation of a protein. Ligand binding typically increases the melting temperature (Tm).[8] | ΔTm (Shift in melting temperature) | High throughput; Low protein consumption; Rapid screening. | Indirect measure of binding; Not all binding events cause a thermal shift; Prone to false positives/negatives. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical environment of protein or ligand atoms upon binding.[9] | KD, Structural information on binding site | Provides atomic-level detail; Can detect very weak interactions. | Very high protein consumption; Requires specialized equipment and expertise; Lower throughput.[9] |
In-Depth Look: Isothermal Titration Calorimetry (ITC)
ITC stands out for its ability to provide a complete thermodynamic signature of a binding event in a single experiment.[4] By directly measuring the heat change (enthalpy, ΔH) upon binding, and determining the binding constant (KD), it allows for the calculation of the Gibbs free energy (ΔG) and entropy (ΔS) of the interaction. This level of detail is critical for lead optimization, as it helps to understand what drives the binding—whether it is enthalpy-driven (stronger bonds) or entropy-driven (hydrophobic interactions, conformational changes).
Caption: Principle of Isothermal Titration Calorimetry (ITC).
Part 2: Biochemical Assays — Linking Binding to Function
While biophysical assays confirm direct binding, they do not reveal the functional consequence of this interaction.[10] Biochemical assays bridge this gap by measuring the effect of the compound on the protein's biological activity. If this compound binds to a DNMT, it would be expected to inhibit its methyltransferase activity.
A typical DNMT inhibition assay involves incubating the enzyme with its substrates (a DNA oligonucleotide and the methyl donor S-adenosyl methionine) in the presence and absence of the inhibitor. The transfer of the methyl group can be quantified using various methods, such as radiolabeling or fluorescence-based detection. A dose-dependent decrease in enzyme activity in the presence of this compound would provide strong evidence that the binding event observed in biophysical assays is functionally relevant.
Part 3: Cell-Based Assays — Proving Target Engagement in a Physiological Context
Confirming that a compound binds its target in the complex milieu of a living cell is arguably the most critical validation step.[11] Cell-based target engagement assays assess whether the compound can cross the cell membrane, reach its intracellular target, and bind to it at physiologically relevant concentrations.[12]
The Gold Standard: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[13] The underlying principle is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[14]
In a CETSA experiment, cells are treated with the compound of interest and then heated to a range of temperatures. At a specific temperature, the unbound target protein will denature and aggregate, while the ligand-bound fraction remains soluble.[15] After cell lysis and removal of precipitated proteins, the amount of soluble target protein remaining can be quantified, typically by Western blot or mass spectrometry.[16] An increase in the amount of soluble protein in compound-treated cells compared to vehicle-treated controls indicates target engagement.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
The key advantage of CETSA is that it measures a direct consequence of binding in a native, label-free system, providing invaluable confirmation that the drug reaches its target in a physiologically relevant environment.[13]
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of this compound binding to its purified target protein.
Materials:
-
MicroCal ITC200 or similar instrument
-
Purified target protein (e.g., DNMT1) at >95% purity
-
This compound
-
Dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
Degassing station
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the chosen ITC buffer to minimize buffer mismatch effects.
-
Dissolve this compound in the final dialysis buffer. A small percentage of DMSO may be used if necessary for solubility, but the same concentration must be present in the protein solution.
-
Determine accurate concentrations of both protein and ligand. For the protein, use A280 with the correct extinction coefficient.
-
Degas both solutions for 10-15 minutes immediately prior to the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (typically 5-50 µM) into the sample cell.
-
Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Perform an initial injection of ~0.4 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Proceed with a series of 19-25 injections of ~1.5-2.0 µL each, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to determine KD, n (stoichiometry), and ΔH.[17]
-
Protocol 2: Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of this compound to its target protein.
Materials:
-
Biacore or similar SPR instrument
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Purified target protein
-
This compound (analyte)
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the purified protein (ligand) in immobilization buffer to achieve the desired density (response units).
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound (analyte) in running buffer. Include a zero-concentration (buffer only) sample for double referencing.
-
Inject the analyte concentrations over the reference and protein-immobilized flow cells, starting with the lowest concentration.
-
Association Phase: Monitor the increase in response units (RU) as the analyte binds to the immobilized protein.
-
Dissociation Phase: Flow running buffer over the chip and monitor the decrease in RU as the analyte dissociates.
-
-
Data Analysis:
-
Subtract the reference flow cell signal and the zero-concentration injection signal from the data.
-
Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[18]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS and protease/phosphatase inhibitors
-
Thermal cycler or heating blocks
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
High-speed centrifuge
-
Western blot reagents (primary antibody against the target, secondary antibody, etc.)
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest, wash, and resuspend the cells in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[19]
-
-
Lysis and Separation:
-
Lyse the cells by repeated freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
-
Quantification:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein in each sample by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.[20]
-
Conclusion
The validation of a small molecule's binding to its protein target is a cornerstone of modern drug discovery. It requires a rigorous, multi-pronged approach that builds a self-validating case for the interaction. By integrating quantitative biophysical methods like ITC and SPR with functional biochemical assays and, crucially, confirming the interaction in a physiological context with cell-based assays like CETSA, researchers can move forward with confidence. For a compound like this compound, this structured validation workflow is not merely a series of experiments, but a logical and essential progression to elucidate its mechanism of action and unlock its therapeutic potential.
References
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Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available from: [Link]
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Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available from: [Link]
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N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953. PubChem. Available from: [Link]
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Ligand binding assay. Wikipedia. Available from: [Link]
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Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
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Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Available from: [Link]
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Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. Available from: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Available from: [Link]
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Validation of a ligand-binding assay for active protein drug quantification following the 'free analyte QC concept'. PubMed. Available from: [Link]
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Protein Target Prediction and Validation of Small Molecule Compound. PubMed. Available from: [Link]
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A beginner’s guide to surface plasmon resonance. The Biochemist. Available from: [Link]
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Determination of dissociation constant (KD) via isothermal titration.... ResearchGate. Available from: [Link]
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Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Available from: [Link]
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Target Engagement Assays. DiscoverX. Available from: [Link]
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Ligand Binding Assays. Emery Pharma. Available from: [Link]
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Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available from: [Link]
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Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. PubMed Central. Available from: [Link]
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A Practical Guide to Target Engagement Assays. Selvita. Available from: [Link]
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A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available from: [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
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Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available from: [Link]
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Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Available from: [Link]
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Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. Available from: [Link]
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Isothermal titration calorimetry determination of thermodynamics of binding of cocaine and its metabolites to humanized h2E2 anti-cocaine mAb. PubMed Central. Available from: [Link]
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Biophysical Assays. Charles River Laboratories. Available from: [Link]
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Targeting bromodomain-containing proteins: research advances of drug discovery. PMC. Available from: [Link]
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Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available from: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
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(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available from: [Link]
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Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available from: [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available from: [Link]
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Ligand Binding Assay Bioanalysis. Charles River Laboratories. Available from: [Link]
-
Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. Available from: [Link]
-
Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. ResearchGate. Available from: [Link]
-
Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
-
Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. Available from: [Link]
-
MIA: Nick Polizzi, Predicting small-molecule binding sites using AlphaFold2; Primer: Benjamin Fry. YouTube. Available from: [Link]
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A Comparative Analysis of the Safety Profiles of N-Phenylbenzamide Derivatives: A Guide for Researchers
N-phenylbenzamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, showing promise in the development of new therapeutic agents against cancer, viral infections, and parasitic diseases.[1][2][3] As with any potential therapeutic agent, a thorough understanding of their safety profile is paramount for advancing their development. This guide provides a comparative analysis of the safety of various N-phenylbenzamide derivatives, focusing on cytotoxicity, genotoxicity, and hepatotoxicity.
This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical resource, offering not only a synthesis of available data but also detailed experimental protocols to enable the generation of new, comparative safety data. We will delve into the causality behind experimental choices and aim to provide a self-validating framework for the assessment of these compounds.
Understanding the Core Structure and its Influence on Safety
The N-phenylbenzamide scaffold, characterized by two interconnected aromatic rings linked by an amide bond, allows for extensive chemical modification. These modifications, while crucial for optimizing therapeutic efficacy, can also significantly impact the compound's safety profile. Factors such as the nature and position of substituents on both phenyl rings can influence physicochemical properties like lipophilicity and electronic distribution, which in turn affect absorption, distribution, metabolism, excretion (ADME), and toxicity.[4] A critical aspect of the drug development process is to establish a favorable therapeutic window, where the compound exhibits high efficacy against its target with minimal off-target toxicity.
I. Comparative Cytotoxicity Analysis
Cytotoxicity, the quality of being toxic to cells, is a fundamental parameter in the initial safety assessment of any new chemical entity. In vitro cytotoxicity assays are rapid and cost-effective methods to screen compounds and prioritize those with the most favorable safety profiles for further development.
Existing Data on N-Phenylbenzamide Derivatives
Several studies have reported the cytotoxic effects of N-phenylbenzamide derivatives in the context of their therapeutic applications. The data, primarily presented as 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) against various cell lines, offers valuable insights into their relative toxicity.
| Derivative | Cell Line | CC50 / TC50 (µM) | Therapeutic Activity | Reference |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Vero | 620 ± 0.0 | Antiviral (EV 71) | [3][5] |
| Pirodavir (Control) | Vero | 31 ± 2.2 | Antiviral (EV 71) | [3][5] |
| Imidazole-based derivative 4f (fluorine substitution) | A549, HeLa, MCF-7 | 7.5 - 9.3 | Anticancer | [6] |
| Imidazole-based derivative 4e (para methoxy group) | A549, HeLa, MCF-7 | 8.9 - 11.1 | Anticancer | [6] |
| Antischistosomal derivative 38 | various | >20 | Antiparasitic | [7] |
| Antischistosomal derivative 9 | various | ~10 | Antiparasitic | [7] |
| Antischistosomal derivative 11 | various | ~11 | Antiparasitic | [7] |
| Antitubercular derivative 17 | HepG2 | 11 | Antibacterial | [8] |
| Antitubercular derivative 16 | HepG2 | 39 | Antibacterial | [8] |
Analysis of Cytotoxicity Data:
The presented data highlights the significant variability in cytotoxicity among different N-phenylbenzamide derivatives. For instance, the antiviral compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) exhibits a very high TC50 value (620 µM) against Vero cells, indicating low cytotoxicity and a favorable selectivity index when compared to its antiviral activity.[3][5] In contrast, some anticancer derivatives show cytotoxicity in the single-digit micromolar range against cancer cell lines.[6] It is crucial to note that high cytotoxicity against cancer cells is a desired trait for anticancer agents, but it must be weighed against their toxicity to non-cancerous cells to determine their therapeutic window.
Structure-activity relationship (SAR) studies have provided some insights into the determinants of cytotoxicity. For example, in a series of antischistosomal N-phenylbenzamides, the introduction of a nitro group on the anilide portion was found to modulate the cytotoxic potential.[7] Similarly, in a series of antitubercular derivatives, specific substitutions on the benzamide core and the phenylethyl ring influenced their cytotoxicity against HepG2 cells.[8]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.
Materials:
-
N-phenylbenzamide derivatives to be tested
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a specific cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the N-phenylbenzamide derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
II. Genotoxicity Assessment: A Critical Step in Safety Evaluation
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, and is a major concern as it can be a precursor to carcinogenesis. Standardized genotoxicity tests are therefore a mandatory part of the safety evaluation of new drug candidates.
Current Understanding of N-Phenylbenzamide Derivatives' Genotoxicity
The mechanism of action of some antiparasitic N-phenylbenzamide derivatives involves binding to the minor groove of kinetoplast DNA (kDNA), which could potentially lead to DNA damage.[1][9] This highlights the importance of assessing the genotoxic potential of this class of compounds.
Given the lack of comprehensive comparative data, this guide provides detailed protocols for two of the most widely used and regulatory-accepted genotoxicity assays: the Ames test and the Comet assay.
Experimental Protocol: The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a well-established method for identifying chemical substances that can cause gene mutations.[10] It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow on a histidine-free medium. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and thus grow on a histidine-free medium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/Biotin solution
-
S9 fraction (a rat liver extract containing metabolic enzymes)
-
Positive and negative controls
Procedure:
-
Strain Preparation: Grow overnight cultures of the Salmonella strains.
-
Metabolic Activation (with S9): For assays including metabolic activation, prepare an S9 mix.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for the assay without metabolic activation).
-
Plating: Add molten top agar to the test tube, mix gently, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (the number of colonies on the negative control plates).
Caption: Workflow of the Ames test for mutagenicity assessment.
Experimental Protocol: The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head"). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Materials:
-
Eukaryotic cells (e.g., human lymphocytes, HepG2 cells)
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be tested.
-
Slide Preparation: Coat microscope slides with normal melting point agarose.
-
Cell Encapsulation: Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring parameters like tail length, tail intensity, and tail moment).
III. Hepatotoxicity Evaluation: Assessing Liver-Specific Toxicity
The liver is a primary site of drug metabolism and is therefore particularly susceptible to drug-induced injury. Hepatotoxicity is a major reason for the failure of drug candidates in clinical trials and for the withdrawal of approved drugs from the market.
Hepatotoxicity of N-Phenylbenzamide Derivatives: What We Know
The N-phenylbenzamide derivative imatinib, a tyrosine kinase inhibitor used in cancer therapy, is known to have the potential to cause both mild and severe hepatotoxicity, although severe cases are rare. This observation underscores the importance of evaluating the hepatotoxic potential of other N-phenylbenzamide derivatives. However, to date, there is a lack of published comparative studies on the hepatotoxicity of a range of these compounds.
Experimental Protocol: In Vitro Hepatotoxicity Assessment using HepG2 Cells
The human hepatoma cell line HepG2 is a widely used in vitro model for predicting drug-induced hepatotoxicity. These cells retain many of the metabolic functions of primary human hepatocytes.
Materials:
-
HepG2 cells
-
Culture medium (e.g., Eagle's Minimum Essential Medium with supplements)
-
N-phenylbenzamide derivatives to be tested
-
Reagents for assessing various toxicity endpoints (e.g., LDH for membrane integrity, kits for measuring reactive oxygen species (ROS) and glutathione (GSH) levels)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells in 96-well plates and treat them with various concentrations of the N-phenylbenzamide derivatives for different time points (e.g., 24, 48, 72 hours).
-
Assessment of Cytotoxicity: Perform a cytotoxicity assay, such as the MTT or LDH assay, to determine the concentration-dependent effect on cell viability.
-
Measurement of Liver Function Markers: Assess the activity of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium, as their release indicates hepatocellular damage.
-
Evaluation of Oxidative Stress: Measure the levels of intracellular ROS and the antioxidant glutathione (GSH) to assess the induction of oxidative stress, a common mechanism of drug-induced liver injury.
-
Assessment of Mitochondrial Function: Evaluate the mitochondrial membrane potential, as mitochondrial dysfunction is another key mechanism of hepatotoxicity.
Caption: A multiparametric workflow for in vitro hepatotoxicity assessment.
IV. Discussion and Future Directions
The available data, though limited in certain aspects, provides a foundation for a comparative analysis of the safety profiles of N-phenylbenzamide derivatives. The cytotoxicity of these compounds varies significantly depending on their chemical structure and the cell line tested. For therapeutic applications where cytotoxicity is an undesirable side effect, such as in antiviral or antiparasitic drugs, a high CC50 or TC50 value is sought, leading to a favorable selectivity index.[3][5][9] Conversely, for anticancer agents, potent cytotoxicity against target cancer cells is the primary goal, and the therapeutic window is determined by the differential toxicity between cancerous and non-cancerous cells.[6]
The scarcity of comparative genotoxicity and hepatotoxicity data represents a significant knowledge gap. The provided protocols for the Ames and Comet assays, as well as for in vitro hepatotoxicity testing, are intended to empower researchers to fill this gap. A systematic evaluation of a library of N-phenylbenzamide derivatives using these standardized assays would be invaluable for establishing clear structure-toxicity relationships.
Future research should focus on:
-
Systematic Screening: Conducting comprehensive cytotoxicity, genotoxicity, and hepatotoxicity screening of a diverse library of N-phenylbenzamide derivatives to build a robust database for comparative analysis.
-
Mechanism of Toxicity Studies: Investigating the underlying molecular mechanisms of toxicity for derivatives that show significant adverse effects. This could involve studying their effects on specific cellular pathways, such as apoptosis, oxidative stress, and mitochondrial function.
-
Quantitative Structure-Toxicity Relationship (QSTR) Modeling: Developing QSTR models to predict the toxicity of new N-phenylbenzamide derivatives based on their chemical structure. This would facilitate the rational design of safer and more effective therapeutic agents.
By systematically applying the principles and protocols outlined in this guide, the scientific community can build a more complete understanding of the safety profiles of N-phenylbenzamide derivatives, thereby accelerating the development of novel and safe therapeutics.
V. References
-
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Publications. [Link]
-
Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
-
Imatinib. Wikipedia. [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. [Link]
-
Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. PubMed. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]
-
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC. [Link]
-
Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]
-
Toxicity of aryl‐ and benzylhalides to Daphnia magna and classification of their mode of action based on quantitative structure–activity relationship. ResearchGate. [Link]
-
QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. Journal of Pharmacy & Pharmacognosy Research. [Link]
-
Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2. RSC Publishing. [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]
-
Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PMC. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC. [Link]
-
Ames test ( Technique to determine mutagenic potential). YouTube. [Link]
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- 4. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
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- 6. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(3-Aminophenyl)-4-propoxybenzamide
This document provides essential procedural guidance for the safe handling and disposal of N-(3-Aminophenyl)-4-propoxybenzamide (CAS No. 1020722-43-3). As a matter of scientific integrity and safety, this guide is constructed based on established principles of chemical waste management and data extrapolated from structurally analogous compounds. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a precautionary approach is mandated. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Hazard Identification and Risk Assessment
Table 1: Chemical Identity and Potential Hazard Profile
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1020722-43-3[1] |
| Molecular Formula | C16H18N2O2[1] |
| Potential Hazards | Based on analogous compounds, this chemical should be handled with care. |
| Skin Irritation | Analogous compounds are known to cause skin irritation.[2][3] |
| Eye Irritation | Causes serious eye irritation is a common warning for similar molecules.[2][3][4] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dusts.[2][3] |
| Acute Oral Toxicity | Related benzamides are classified as harmful if swallowed.[4][5] |
Core Principle: Due to these potential hazards, this compound must be managed as a hazardous chemical waste stream. Under no circumstances should it be disposed of in standard trash or via sanitary sewer systems.[6][7]
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensuring adequate personal protection is paramount to minimize exposure risk. The causality is direct: proper PPE acts as the primary barrier between the researcher and potential chemical contact.
-
Eye Protection : Wear tightly-fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Hand Protection : Use chemical-resistant, impervious gloves (e.g., nitrile rubber). Contaminated gloves must be disposed of as hazardous waste immediately after use.[9]
-
Body Protection : A standard laboratory coat is required to prevent skin contact.[9]
-
Respiratory Protection : If handling the solid powder outside of a certified chemical fume hood, a full-face respirator with appropriate cartridges should be used to prevent inhalation.[8]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
The first critical step is to ensure the waste is not mixed with other, potentially incompatible waste streams.[9]
-
Solid Waste : Collect unused or contaminated solid this compound in a dedicated, robust container. This includes any contaminated consumables like weigh boats, paper, or gloves.
-
Liquid Waste (Solutions) : If the compound is in a solvent, collect it in a leak-proof container designed for liquid waste. The container material must be compatible with the solvent used. Leave approximately 10% headspace to accommodate vapor expansion.[9][10]
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by regulatory bodies like the EPA to ensure safe handling, transport, and final disposal.[10]
-
Container Integrity : Use containers that are in good condition, free from cracks or defects, and have a secure, screw-on cap.[10] For solids, a wide-mouth polyethylene container is suitable. For liquids, use a container compatible with the solvent.
-
Mandatory Labeling : From the moment the first drop of waste enters the container, it must be labeled. The label must clearly state:
-
The words "HAZARDOUS WASTE "[10]
-
The full chemical name: "Waste this compound "
-
An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The accumulation start date.
-
Step 3: Interim Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated laboratory area pending pickup.
-
Location : Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][9] This area should be away from general lab traffic.
-
Secondary Containment : Place the primary waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[9]
-
Incompatibilities : Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4][11]
Step 4: Final Disposal Arrangement
Final disposal must be conducted by certified professionals in accordance with all regulations.
-
Contact EHS : The only proper final step is to contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][12]
-
Regulatory Compliance : This ensures the waste is disposed of in an approved hazardous waste disposal facility, adhering to all local, state, and national regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]
Emergency Procedures: Spills and Decontamination
In the event of an accidental release, a prepared response is critical.
-
Small Spills : For small spills of solid material, carefully sweep or vacuum the powder (using a HEPA-filtered vacuum) and place it into the designated hazardous waste container. Avoid generating dust.[14] For small liquid spills, use an absorbent material, collect it with non-sparking tools, and place it in the waste container.
-
Large Spills : Evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Decontamination : Clean the affected area thoroughly. Decontaminate any non-disposable equipment or glassware used by rinsing with an appropriate solvent, and collect the rinsate as hazardous liquid waste.
// Node Definitions start [label="Waste Generation\nthis compound\n(Solid or Solution)", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="Step 1: Don Personal Protective Equipment\n(Goggles, Gloves, Lab Coat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; segregate [label="Step 2: Segregate Waste Stream\n(Avoid mixing with other chemicals)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; container [label="Step 3: Collect in a Compatible Container\n(Leave 10% headspace for liquids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; label [label="Step 4: Label Container Immediately\n'HAZARDOUS WASTE'\nFull Chemical Name & Hazards", fillcolor="#EA4335", fontcolor="#FFFFFF"]; storage [label="Step 5: Store in Designated SAA\n(Cool, Dry, Ventilated Area)\nUse Secondary Containment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ehs [label="Step 6: Arrange Final Disposal\nContact Institutional EHS Office", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Professional Disposal\n(Licensed Hazardous Waste Facility)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> ppe; ppe -> segregate; segregate -> container; container -> label; label -> storage; storage -> ehs; ehs -> end; }
Sources
- 1. 1020722-43-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. research.auburn.edu [research.auburn.edu]
- 7. ashp.org [ashp.org]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. epa.gov [epa.gov]
- 14. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
